5-Methyl-1,3-dioxan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87831-99-0 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
5-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C5H8O3/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3 |
InChI Key |
FIURNUKOIGKIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)OC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 1,3 Dioxan 2 One
Catalytic Strategies for 5-Methyl-1,3-dioxan-2-one Synthesis
Catalysis is central to the modern synthesis of 1,3-dioxan-2-one (B34567) structures, enabling reactions under milder conditions and with greater control. Methodologies range from metal-based catalysts to organocatalytic and enzymatic systems, each offering distinct advantages.
Metal-based catalysts are widely employed for the synthesis of six-membered cyclic carbonates from either 1,3-diols or substituted oxetanes. One of the earliest general methods for the direct carboxylative cyclization of 1,3-diols with carbon dioxide was developed using Cerium(IV) oxide (CeO₂). nih.govrsc.org In this process, the CeO₂ catalyst, in conjunction with 2-cyanopyridine (B140075) as a dehydrating agent, effectively converts 1,3-diols into their corresponding cyclic carbonates in good to excellent yields under a CO₂ atmosphere. nih.govrsc.org The proposed mechanism involves the formation of a cerium alkoxide, followed by CO₂ insertion and subsequent intramolecular cyclization. nih.govrsc.org
Another significant metal-catalyzed route involves the ring-expansion of oxetanes with CO₂. rsc.org This reaction is more challenging than the corresponding reaction with oxiranes (epoxides) to form five-membered rings. rsc.org Various catalytic systems have been developed to improve yields for this transformation. For the synthesis of a closely related compound, 5,5-dimethyl-1,3-dioxan-2-one (B1295347), from 3,3-dimethyloxetane (B1346095), catalysts such as iron and aluminum triphenolate complexes have been utilized. rsc.org
Table 1: Metal-Catalyzed Synthesis of 5,5-dimethyl-1,3-dioxan-2-one from 3,3-dimethyloxetane and CO₂
| Catalyst | Co-catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [Fe(TPhOA)]₂ (0.5 mol%) | Bu₄NI (5 mol%) | 0.2 | 85 | 66 | 28 | rsc.org |
| Al triphenolate (0.5 mol%) | Bu₄NI (2.5 mol%) | 1.0 | 70 | 18 | 9 | rsc.org |
Organocatalysis presents a metal-free alternative for the synthesis of 1,3-dioxan-2-ones. A notable strategy involves the carboxylative cyclization of 1,3-diols with CO₂ under mild conditions. Researchers have demonstrated that the strong, non-nucleophilic base 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) can promote this reaction effectively at room temperature and atmospheric pressure of CO₂. nih.govrsc.org This method tolerates important functional groups like esters and ethers. rsc.org
The mechanism, supported by Density Functional Theory (DFT) calculations, proceeds through an addition/elimination pathway. rsc.org To achieve good yields, the strategy often employs a two-step, one-pot procedure where the diol first reacts with DBU and CO₂, followed by the addition of tosyl chloride (TsCl) and a tertiary amine like triethylamine (B128534) (NEt₃) to facilitate the cyclization. bath.ac.uk This DBU/TsCl system avoids harsh conditions and provides a novel, mild alternative to phosgene-based reagents. researchgate.net
Table 2: DBU-Promoted Synthesis of Substituted 1,3-dioxan-2-ones from 1,3-Diols and CO₂
| Substrate (1,3-Diol) | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,2-dimethyl-1,3-propanediol | DBU, TsCl, NEt₃, CO₂ (1 atm), rt | 70 | researchgate.net |
| 1-phenyl-1,3-propanediol | 49 | bath.ac.uk |
Enzymatic catalysis offers a highly selective and green route for producing cyclic carbonates. The direct synthesis of 1,3-dioxan-2-one and its methylated derivatives has been achieved using lipases. researchgate.net This method typically involves the transesterification of a 1,3-diol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). google.comgoogle.com
The most commonly used enzyme for this transformation is immobilized lipase (B570770) B from Candida antarctica (Novozym® 435). google.comgoogle.com The reaction proceeds in a two-step manner where the lipase first catalyzes the formation of a linear monocarbonate intermediate from the diol and DMC. researchgate.net This intermediate then undergoes thermal cyclization to yield the final six-membered cyclic carbonate. researchgate.net The chemospecificity of the lipase allows for high yields, particularly with diols containing secondary or tertiary alcohols. researchgate.net For example, the reaction of 1,3-butanediol (B41344) with DMC using Novozym® 435 can produce this compound. researchgate.netresearchgate.net
Table 3: Lipase-Catalyzed Synthesis of Six-Membered Cyclic Carbonates
| Substrate (1,3-Diol) | Carbonate Source | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| 1,3-Propanediol (B51772) | DMC or DEC | Novozym® 435 | Successful synthesis of trimethylene carbonate (unsubstituted 1,3-dioxan-2-one). | google.com |
| 1,3-Butanediol | DMC | Novozym® 435 | Yield of 85.5% for this compound via thermal cyclization of the intermediate. | researchgate.net |
| 3-Methyl-1,3-butanediol | DMC | Novozym® 435 | Yield of 99.3% for the corresponding cyclic carbonate. | researchgate.net |
Organocatalytic Approaches to this compound
Phosgene-Free Synthesis of this compound from Carbon Dioxide
Utilizing carbon dioxide as a renewable, non-toxic, and inexpensive C1 source is a primary goal in green chemistry. rsc.org Several successful strategies have been developed to incorporate CO₂ into 1,3-diols or their precursors to form this compound and related structures, completely avoiding the use of hazardous phosgene (B1210022). nih.govrsc.org
While the cycloaddition of carbon dioxide to epoxides (oxiranes) is a well-established route to five-membered cyclic carbonates, the synthesis of six-membered rings like 1,3-dioxan-2-one requires a different precursor: oxetane (B1205548). rsc.orgresearchgate.net The ring-expansion of these four-membered ether rings with CO₂ is considerably more challenging due to the higher stability of the starting material. rsc.orgresearchgate.net
The reaction requires a catalyst to proceed efficiently. Early work demonstrated that organoantimony compounds like tetraphenylantimony iodide (Ph₄SbI) could catalyze the reaction between oxetane and CO₂ under high pressure to give the unsubstituted 1,3-dioxan-2-one in high yield. rsc.org Subsequent research has focused on developing more efficient catalytic systems to improve yields, especially for substituted oxetanes. For instance, the synthesis of 5,5-dimethyl-1,3-dioxan-2-one from 3,3-dimethyloxetane has been achieved using various metal catalysts, although yields can be modest, highlighting the difficulty of the transformation. rsc.org
Table 4: Catalytic Cycloaddition of CO₂ to Oxetanes to Form 1,3-Dioxan-2-ones
| Substrate | Catalyst System | Pressure (MPa) | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Oxetane | Ph₄SbI (2 mol%) | 4.9 | 100 | 1,3-dioxan-2-one | 96 | rsc.org |
| Oxetane | VO(acac)₂ / n-Bu₄NBr (5 mol% each) | 3.5 | 60 | 1,3-dioxan-2-one | 95 | rsc.org |
| 3,3-dimethyloxetane | [Fe(TPhOA)]₂ / Bu₄NI | 0.2 | 85 | 5,5-dimethyl-1,3-dioxan-2-one | 28 | rsc.org |
An alternative phosgene-free route that uses carbon monoxide (CO) instead of CO₂ is the oxidative carbonylation of 1,3-diols. This method provides a general, practical, and efficient approach to six-membered cyclic carbonates. The reaction is typically catalyzed by a palladium iodide (PdI₂) and potassium iodide (KI) system. bath.ac.uk
The process involves reacting a 1,3-diol with a mixture of carbon monoxide and an oxidant, typically air, at elevated temperatures. bath.ac.uk The palladium catalyst facilitates the insertion of CO into the diol structure, followed by an intramolecular cyclization to form the carbonate ring. ucl.ac.uk This method has been successfully applied to a variety of 1,2- and 1,3-diols, affording the corresponding five- and six-membered cyclic carbonates in good to excellent yields (66-94%). ucl.ac.uk In some instances, the use of a dehydrating agent, such as trimethyl orthoacetate, is necessary to achieve optimal product selectivity. bath.ac.ukucl.ac.uk
Transesterification-Based Routes to this compound
Transesterification represents a common and direct approach for synthesizing cyclic carbonates from diols and a carbonate source, such as dimethyl carbonate (DMC). This method avoids the use of highly toxic reagents like phosgene. The reaction involves the exchange of the alkoxy groups of the carbonate with the hydroxyl groups of the diol, leading to the formation of the cyclic carbonate and a byproduct, typically methanol (B129727).
The reaction between 1,3-butanediol and dimethyl carbonate is a key route for preparing this compound. However, the product distribution is highly dependent on the catalyst and reaction conditions. Research has shown that the competition between the desired intramolecular cyclization to form the six-membered ring and intermolecular oligomerization or the formation of linear dicarbonates is a significant challenge. researchgate.net
A study by Tundo and coworkers investigated the transesterification of 1,3-butanediol with DMC using methyltrioctylphosphonium methylcarbonate (B8334205) ([P8,8,8,1][MeOCO2]) as a catalyst. researchgate.netresearchgate.net Their findings indicated that, unlike 1,2-diols which readily form five-membered cyclic carbonates, 1,3-diols such as 1,3-butanediol predominantly yield linear dicarbonate (B1257347) products under similar conditions. researchgate.net When a mixture of 1,3-butanediol and DMC (in a 1:20 molar ratio) was heated at 90 °C with the phosphonium (B103445) salt catalyst, the reaction proceeded towards the formation of mono- and di-carbonate derivatives rather than the cyclic product, this compound. researchgate.netrsc.org After 23 hours, the yield of the cyclic carbonate was minimal, with the main products being the linear transesterification derivatives. researchgate.net An 87% yield of the linear dicarbonate product was achieved, which could be isolated in 72% yield after vacuum distillation. researchgate.net This highlights a significant challenge in directing the reaction towards cyclization for six-membered rings derived from unsubstituted or minimally substituted 1,3-diols.
In contrast, other catalytic systems have been explored for related diols. For instance, sodium aluminate (NaAlO2) has been effectively used to catalyze the transesterification of 2,3-butanediol (B46004) with DMC, producing butenyl carbonate with a high yield of 96.2%. rsc.org While this involves a different isomer of butanediol, it underscores the critical role of the catalyst in facilitating the transesterification and cyclization process. The NaAlO2 catalyst is believed to provide the necessary acid-base active sites to promote the reaction. rsc.org
Interactive Data Table: Catalytic Systems in the Transesterification of Butanediols with DMC
| Diol | Catalyst | Temp. (°C) | Molar Ratio (Diol:DMC:Cat) | Time (h) | Primary Product | Yield (%) | Citation |
| 1,3-Butanediol | [P8,8,8,1][MeOCO2] | 90 | 1:20:0.005 | 23 | Linear Dicarbonate | 87 | researchgate.net |
| 2,3-Butanediol | NaAlO2 | 120 | 1:variable:0.1 (wt%) | 1 | Butenyl Carbonate | 96.2 | rsc.org |
Stereoselective Synthesis of this compound Enantiomers
The methyl group at the 5-position of the 1,3-dioxan-2-one ring creates a stereocenter, meaning the compound can exist as two enantiomers, (R)-5-methyl-1,3-dioxan-2-one and (S)-5-methyl-1,3-dioxan-2-one. The development of methods to selectively synthesize one enantiomer over the other is crucial for applications where stereochemistry is critical, such as in the synthesis of chiral polymers and pharmaceuticals.
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis for the synthesis of chiral this compound often involves the kinetic resolution of the precursor, racemic 1,3-butanediol. Lipases are particularly effective biocatalysts for this purpose due to their high enantioselectivity in the acylation of alcohols.
The chemoenzymatic approach typically involves the selective acylation of one enantiomer of racemic 1,3-butanediol, leaving the other enantiomer unreacted. The separated chiral diol can then be cyclized to form the corresponding enantiopure cyclic carbonate. Immobilized Candida antarctica lipase B, commercially known as Novozym 435, is a widely used and highly effective catalyst for such resolutions. csic.esnih.govmdpi.com Lipases from Pseudomonas cepacia have also demonstrated high stereoselectivity in resolving alcohol intermediates. polimi.it
The general strategy proceeds as follows:
Enzymatic Kinetic Resolution: Racemic 1,3-butanediol is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), producing a chiral monoacetate and leaving the unreacted (S)-enantiomer of the diol.
Separation: The resulting mixture of the chiral monoacetate and the unreacted chiral diol is separated using standard chromatographic techniques.
Cyclization: The separated enantiopure 1,3-butanediol is then reacted with a carbonate source, such as dimethyl carbonate or a phosgene equivalent, under conditions that promote cyclization to yield the enantiomerically pure (R)- or (S)-5-methyl-1,3-dioxan-2-one.
While specific studies detailing the kinetic resolution of 1,3-butanediol followed by cyclization to this compound are not extensively documented in the provided search results, the principle is well-established for a wide range of similar 1,2- and 1,3-diols. nih.govrug.nlcore.ac.uk The high enantiomeric ratios (E > 200) achieved in the resolution of similar substrates suggest this is a viable and potent strategy for accessing the enantiomers of this compound. rug.nl
Chiral Auxiliary Approaches for this compound
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
While the direct application of chiral auxiliaries for the synthesis of this compound is not explicitly detailed in the provided search results, established principles of asymmetric synthesis allow for a proposed strategy. Popular and effective chiral auxiliaries include Evans oxazolidinones and pseudoephenamine. bath.ac.uknih.govresearchgate.net
A potential synthetic route could involve:
Attachment of Auxiliary: A prochiral precursor, such as a β-keto ester, could be attached to a chiral auxiliary like a pseudoephenamine amide.
Stereoselective Reduction: The ketone could then be stereoselectively reduced. The chiral auxiliary would shield one face of the carbonyl group, directing the hydride attack to the opposite face, thus establishing the desired stereochemistry at the hydroxyl group.
Further Modification and Cleavage: The resulting chiral β-hydroxy amide could undergo further transformations, followed by the cleavage of the auxiliary to yield an enantiopure derivative of 1,3-butanediol.
Cyclization: The obtained chiral diol would then be cyclized as described previously to furnish the target enantiomer of this compound.
This method offers high levels of diastereoselectivity (often >98:2 dr) for the key stereocenter-forming step. nih.gov The development of polymer-supported chiral auxiliaries also offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Investigations into the formation of this compound focus on the pathways, transition states, and energy profiles of the synthesis.
Elucidation of Reaction Pathways and Transition States
The formation of this compound via transesterification of 1,3-butanediol with DMC is a multi-step process. While specific computational studies for this exact reaction were not found, the general mechanism for base-catalyzed transesterification is well-understood. masterorganicchemistry.com
The proposed pathway involves the following steps:
Deprotonation: A basic catalyst (B:) deprotonates one of the hydroxyl groups of 1,3-butanediol, forming a more nucleophilic alkoxide intermediate.
Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide (B1231860) anion (CH3O-) and forming a linear monocarbonate intermediate (3-hydroxybutyl methyl carbonate). The eliminated methoxide can deprotonate another molecule of the diol or be protonated by the methanol byproduct.
Intramolecular Cyclization: The remaining free hydroxyl group of the linear monocarbonate intermediate then attacks the internal carbonate carbonyl. This step can also be base-catalyzed. This intramolecular nucleophilic attack forms a second, cyclic tetrahedral intermediate.
Ring Closure: The cyclic intermediate collapses, eliminating another molecule of methoxide and forming the final product, this compound.
The preference for the formation of linear dicarbonates over the cyclic product, as observed with phosphonium salt catalysts, suggests that the rate of intermolecular transesterification of the linear monocarbonate intermediate with another molecule of DMC is faster than the rate of intramolecular cyclization under those specific conditions. researchgate.net The structure of the diol and the nature of the catalyst play a crucial role in dictating the relative energies of the transition states for the competing cyclization and intermolecular reaction pathways.
Kinetic and Thermodynamic Profiling of this compound Synthesis
The kinetic and thermodynamic aspects of the synthesis of this compound are critical for process design and optimization. The transesterification reaction is an equilibrium process. To drive the reaction towards the product side, it is often necessary to remove the methanol byproduct as it forms, for example, by distillation. rsc.org
Detailed kinetic modeling for the transesterification of 1,3-butanediol with DMC was not found in the provided search results. However, studies on similar systems, such as the transesterification of dimethyl carbonate with phenol, have described the reaction as conforming to pseudo-second-order kinetics, where a semi-empirical model can be derived to explain the kinetic behavior. acs.org Such models typically account for the influence of temperature and catalyst concentration on the reaction rate constant.
Thermodynamically, the formation of six-membered rings like 1,3-dioxan-2-ones is generally less favored than the formation of five-membered rings from 1,2-diols due to ring strain considerations. However, the ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored, which makes them valuable monomers. The competition between cyclization and the formation of linear oligomers or polymers is a key thermodynamic and kinetic challenge. The effective molarity of the reacting groups within the linear intermediate influences the rate of cyclization versus intermolecular reaction.
Process Intensification and Green Chemistry Principles in this compound Production Research
Research into the synthesis of this compound has been significantly influenced by the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner. acs.orgmsu.edu These principles provide a framework for creating more sustainable chemical processes, from preventing waste and maximizing atom economy to using safer solvents and designing for energy efficiency. acs.orgmlsu.ac.iniwu.edu Process intensification, which involves developing smaller, cleaner, and more energy-efficient technologies, is a key enabler for implementing these principles in practice. researchgate.net
Catalysis and Renewable Feedstocks
A primary focus of green synthesis for cyclic carbonates is the replacement of hazardous reactants like phosgene and its derivatives. researchgate.net The direct synthesis from 1,3-diols and carbon dioxide (CO₂), a renewable and non-toxic C1 source, represents a significant advancement. rsc.org This approach aligns with the principles of using renewable feedstocks and designing less hazardous chemical syntheses. msu.edu
The reaction of 1,3-diols, such as 2-methyl-1,3-propanediol (B1210203), with CO₂ is a key route to this compound. However, this transformation is thermodynamically challenging and requires effective catalytic systems to proceed efficiently under mild conditions. rsc.org Researchers have explored various catalysts to facilitate this carboxylation/hydration cascade. For instance, cerium oxide (CeO₂) in the presence of 2-cyanopyridine as a dehydrating agent has proven effective for the synthesis of various cyclic carbonates from CO₂ and diols. amazonaws.com
Another green alternative to phosgene is dimethyl carbonate (DMC). The transesterification of 2-methyl-1,3-propanediol with DMC, catalyzed by onium salts, can produce this compound. rsc.org This method avoids toxic reagents and often utilizes catalysts that are stable and recyclable. rsc.org
Table 1: Catalytic Synthesis of this compound and Related Six-Membered Carbonates from Diols and CO₂
| Diol | Catalyst System | Pressure (MPa) | Temperature (K) | Time (h) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,3-Butanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 24 | >99 | amazonaws.com |
| 2-Methyl-1,3-propanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 40 | >99 | amazonaws.com |
| 1,3-Propanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 41 | >99 | amazonaws.com |
This table is interactive. Data can be sorted by column.
The data indicates that while direct synthesis from CO₂ is highly selective, achieving high yields can require significant reaction times and specific catalytic systems. amazonaws.com
In a different approach, the reaction of 2-methyl-1,3-propanediol with dimethyl carbonate (DMC) was studied using a phosphonium methylcarbonate salt catalyst. rsc.org This reaction yielded a mixture of products, highlighting the challenge of selectivity in some green synthetic routes. rsc.org
Table 2: Product Distribution in the Transesterification of 2-Methyl-1,3-propanediol with DMC
| Product | Structure | Distribution (%) |
|---|---|---|
| This compound | Cyclic Carbonate | 58 |
| 3-Hydroxy-2-methylpropyl methyl carbonate | Monocarbonate | 19 |
| Dimethyl (2-methylpropane-1,3-diyl) dicarbonate | Dicarbonate | 23 |
This table is interactive. Data can be sorted by column. Source: rsc.org
Process Intensification via Flow Chemistry
Process intensification techniques, particularly continuous-flow chemistry, offer substantial advantages over traditional batch processing. researchgate.netmdpi.com Flow reactors provide superior control over reaction parameters like temperature and residence time, enhance heat and mass transfer, and improve safety by minimizing the volume of hazardous materials at any given time. mdpi.comrsc.org
The synthesis of this compound can be conceptually adapted to a continuous-flow system. For instance, the catalyzed reaction of 2-methyl-1,3-propanediol with CO₂ or DMC could be performed in a packed-bed reactor containing an immobilized catalyst. researchgate.net This setup would allow for continuous production, easy separation of the product from the catalyst, and catalyst recycling, aligning with green chemistry principles. acs.orgresearchgate.net The ability to precisely control temperature in a flow system can also help to minimize side reactions and improve selectivity towards the desired cyclic carbonate. rsc.org
Advanced reactor technologies, such as microreactors or Simulated Moving Bed Reactors (SMBR), could further intensify the process, leading to higher conversion and productivity even at lower temperatures. rsc.orgresearchgate.net These technologies represent the frontier of efficient chemical manufacturing, promising to make the production of chemicals like this compound more sustainable and economical. researchgate.net
Reaction Chemistry and Mechanistic Insights of 5 Methyl 1,3 Dioxan 2 One
Ring-Opening Reactions of 5-Methyl-1,3-dioxan-2-one
Ring-opening polymerization (ROP) is a primary reaction pathway for this compound, yielding aliphatic polycarbonates. These polymers are of significant interest due to their potential biocompatibility and biodegradability. researchgate.net The thermodynamics of the ROP of 1,3-dioxan-2-ones, including the 5-methyl derivative, generally favor the polymer form at all temperatures. rsc.orgresearchgate.net
The fundamental mechanism of ring-opening involves a nucleophilic attack on one of the carbonyl carbons of the carbonate group. This attack leads to the cleavage of an acyl-oxygen bond and the formation of a linear carbonate or, in the case of polymerization, a growing polymer chain. The most accepted mechanism for ROP initiated by an alcohol in the presence of a catalyst, such as stannous 2-ethylhexanoate (B8288628), is the coordination-insertion mechanism. researchgate.net In this process, the alcohol coordinates to the catalyst, forming a more nucleophilic metal alkoxide. This alkoxide then attacks the carbonyl carbon of the monomer, which is activated by coordination to the catalyst. researchgate.net This process is the rate-determining step in the polymerization. researchgate.net
In the context of enzymatic catalysis, lipases have been shown to effectively catalyze the ROP of a derivative, 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426). acs.orgfigshare.com The proposed mechanism involves the activation of the monomer by the enzyme, followed by nucleophilic attack by an initiating species.
A variety of catalysts can be employed to facilitate the ring-opening of this compound and its derivatives. These can be broadly categorized as metal-based catalysts, organocatalysts, and enzymes.
Metal-Based Catalysts: Stannous 2-ethylhexanoate is a widely used and studied catalyst for the ROP of cyclic esters and carbonates. researchgate.net Other metal-containing catalysts, including those based on zinc, have also been utilized. For instance, a binary system of a palladium complex and zinc alkoxide has been used for the ROP of a related cyclic carbonate, 5,5-dimethyl-4-ethenyl-1,3-dioxan-2-one. researchgate.net
Organocatalysts: N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) are potent organocatalysts for ROP. figshare.comacs.org NHOs, for example, have demonstrated high reactivity and rapid conversion in the polymerization of functional aliphatic carbonates. figshare.commpg.de The catalytic activity of NHOs can be tuned by temperature, allowing for selective ROP over side reactions like transesterification. mpg.deacs.org For monomers with highly reactive side chains, a co-catalyst system, such as an NHO combined with a Lewis acid like magnesium iodide, may be necessary to direct the reaction towards controlled ROP. mpg.deacs.org
Enzymatic Catalysts: Lipases, such as those from Pseudomonas fluorescens (lipase AK), have proven effective in the bulk ROP of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. acs.org The choice of lipase (B570770) can significantly impact the monomer conversion and the molecular weight of the resulting polymer. acs.org
The presence and position of substituents on the 1,3-dioxan-2-one (B34567) ring can significantly influence its reactivity. The methyl group at the 5-position of this compound can exert both electronic and steric effects. While detailed kinetic studies directly comparing the reactivity of this compound to its unsubstituted counterpart are not extensively available in the provided context, general principles of organic chemistry suggest that the electron-donating nature of the methyl group may slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing the rate of nucleophilic attack.
However, steric factors can also play a crucial role. In a study on the acid-catalysed hydrolysis of methyl cyclohexanecarboxylates, an equatorial methoxycarbonyl group was found to react significantly faster than an axial one. rsc.org This highlights the importance of the conformational arrangement of substituents in determining reactivity. The conformation of the 1,3-dioxane (B1201747) ring and the pseudo-axial or pseudo-equatorial orientation of the methyl group could therefore influence the accessibility of the carbonyl group to incoming nucleophiles.
Furthermore, in related systems, the substitution pattern on the dioxane ring has been shown to affect the stability and reactivity of the molecule. For example, the presence of multiple methyl groups can lead to conformational changes, such as adopting a twist-boat conformation over the typical chair form, to alleviate steric strain. arkat-usa.org
Catalytic Activation Mechanisms for Ring Scission
Transcarbonation and Transesterification Reactions Involving this compound
Transcarbonation and transesterification are important equilibrium reactions that involve the exchange of the carbonate or ester group of this compound with other alcohols or diols. These reactions are fundamental to the synthesis of different carbonate and ester compounds.
A variety of catalysts can promote transcarbonation and transesterification reactions. These include:
Homogeneous and Heterogeneous Bases: Basic catalysts are commonly used for transesterification of cyclic carbonates with alcohols. frontiersin.org This can include alkali metal carbonates, hydroxides, and alkoxides.
Metal-Derived Catalysts: Salts of tin, zinc, and copper have been reported to catalyze transcarbonation reactions. researchgate.net
Organocatalysts: N-heterocyclic olefins (NHOs) have been shown to catalyze transesterification side reactions during the ROP of functionalized 1,3-dioxan-2-ones at room temperature. mpg.deacs.org
The synthesis of 1,3-dioxan-2-one from 1,3-propanediol (B51772) and diethyl carbonate, a transesterification reaction, has been successfully catalyzed by sodium ethoxide or stannous 2-ethylhexanoate. tandfonline.com
Transcarbonation reactions are typically equilibrium-limited. The position of the equilibrium can be influenced by several factors, including the relative stability of the reactants and products, the reaction temperature, and the removal of a volatile byproduct. For example, in the transesterification of glycerol (B35011) with cyclic carbonates, the reaction is thermodynamically favorable.
Kinetic control can be exerted through the choice of catalyst and reaction conditions. For instance, in the NHO-catalyzed polymerization of a functionalized 1,3-dioxan-2-one, lowering the reaction temperature can suppress transesterification side reactions and favor the kinetically controlled ROP. mpg.deacs.org This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. mpg.deacs.org
The reaction of 2-methyl-1,3-propanediol (B1210203) with dimethyl carbonate (DMC) can lead to the formation of this compound alongside other mono- and di-carbonate derivatives, highlighting the competing transesterification pathways. researchgate.net
Catalyst Systems for Interconversion Reactions
Derivatization and Functionalization Strategies of this compound
The structure of this compound, particularly when derived from precursors like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), offers a versatile platform for chemical modification. nii.ac.jpbham.ac.uk The C5 position, bearing both a methyl group and a reactive handle (often a carboxyl group from the precursor), is the primary site for introducing a wide array of functionalities. This allows for the synthesis of functional cyclic carbonate monomers that, after polymerization, yield polymers with pendant groups amenable to post-polymerization modification. sci-hub.se This strategy is crucial for designing advanced materials with tailored properties.
The most prevalent strategy for creating functional polycarbonates from this class of monomers involves installing a reactive group at the C5 position prior to polymerization. The resulting polymer contains pendant reactive sites that can be modified under mild conditions without affecting the polycarbonate backbone. This approach enables the creation of diverse materials from a single polymeric scaffold. rsc.org
Several key reactive monomers derived from the this compound framework have been developed:
Allyl-Functional Monomers : 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) is a widely used monomer containing a pendant allyl group. sci-hub.sersc.org After ring-opening polymerization (ROP) to form poly(MAC), the pendant double bonds serve as versatile handles for various post-functionalization reactions. rsc.org These include:
Thiol-ene "Click" Chemistry : The alkene can react efficiently with thiol-containing molecules to attach functionalities like carboxylic acids or benzyl (B1604629) groups. rsc.org
Epoxidation : The double bonds can be oxidized to epoxides, which are reactive intermediates for further transformations with nucleophiles like amines or alcohols. researchgate.netcapes.gov.br
Ozonolysis : Ozonolysis of the allyl groups followed by a reductive work-up cleaves the double bond to generate pendant aldehyde functionalities. nih.govrsc.org These aldehydes can then be conjugated with aminooxy-containing compounds via oxime ligation, a form of "click" chemistry. nih.govrsc.org
Alkyne-Functional Monomers : 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) incorporates a terminal alkyne. rsc.org This functionality is highly valuable for "click" chemistry. Following polymerization, the pendant alkyne groups can undergo:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction allows for the attachment of azide-containing molecules, such as sugars or peptides. rsc.org
Radical Thiol-yne Reactions : Thiols can be added across the alkyne, providing another route to functional materials. rsc.org
Protected Carboxyl-Functional Monomers : 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) is a monomer where the functionality is a benzyl-protected carboxylic acid. rsc.orgnih.govacs.org After polymerization, the benzyl groups can be cleanly removed via catalytic hydrogenation to yield a polycarbonate with pendant carboxylic acid groups. nih.govacs.org These acidic groups enhance water solubility and provide sites for conjugating molecules via amidation. nih.gov
Vinyl Ether-Functional Monomers : A vinyl ether group can be introduced, as in the monomer 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one (MVEC). nih.gov The pendant vinyl ether moieties are susceptible to several modification chemistries, including acetalization with alcohols, thio-acetalization with thiols, and thiol-ene reactions. nih.gov
| Precursor Monomer | Reactive Handle | Post-Polymerization Reaction(s) | Resulting Functionality |
|---|---|---|---|
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) | Allyl (Alkene) | Thiol-ene, Epoxidation, Ozonolysis | Thioethers, Epoxides, Aldehydes |
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Propargyl (Alkyne) | CuAAC, Thiol-yne | Triazoles, Thioethers |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | Benzyl Ester | Hydrogenolysis (Deprotection) | Carboxylic Acid |
| 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one (MVEC) | Vinyl Ether | Acetalization, Thiol-ene | Acetals, Thioethers |
Direct functionalization of the carbonate linkage within the polymer backbone is a less common strategy compared to the modification of pendant groups. Such reactions typically involve the cleavage of the carbonate bond and are often associated with the polymer's degradation pathway. However, controlled cleavage can be harnessed as a functionalization method.
The carbonate ester bonds of the polymer backbone are susceptible to nucleophilic attack, primarily through hydrolysis or aminolysis. This process breaks the polymer chain, generating new end-groups. While often leading to a decrease in molecular weight, this reactivity is fundamental to the biodegradability of aliphatic polycarbonates. In specific applications, such as drug delivery, this cleavage can be intentionally triggered by changes in pH or enzymatic action to release a conjugated therapeutic agent or to transform the polymer from a solid implant into soluble fragments for clearance from the body. Therefore, the cleavage of the carbonate linkage can be viewed as a terminal functionalization event, converting the internal carbonate group into hydroxyl and carboxylate end-groups (via hydrolysis) or amide and hydroxyl end-groups (via aminolysis).
Modifications at the Methyl Group for Polymer Post-functionalization
Advanced Mechanistic Studies of this compound Reactivity
Understanding the precise mechanisms of polymerization and subsequent reactions is critical for controlling polymer architecture and properties. Advanced analytical techniques, including in-situ spectroscopy and isotopic labeling, provide deep insights into reaction pathways and kinetics.
In-situ (real-time) spectroscopy is a powerful tool for monitoring the progress of the ring-opening polymerization (ROP) of cyclic carbonates. By tracking changes in the concentration of reactants and products directly in the reaction vessel, detailed kinetic data can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is highly effective for monitoring ROP. The cyclic carbonate monomer has characteristic vibrational bands that disappear upon polymerization. For instance, the polymerization of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) can be followed by monitoring the disappearance of the distinctive C–O ring stretching vibration around 1240 cm⁻¹. researchgate.netcapes.gov.br Similarly, the carbonyl (C=O) stretching vibration of the cyclic monomer (typically around 1750 cm⁻¹) shifts to a different frequency in the open-chain polymer, allowing for real-time tracking of monomer conversion. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is frequently used to follow the kinetics of ROP in solution. acs.org The monomer and the resulting polymer have distinct proton signals. For example, the methylene (B1212753) protons adjacent to the oxygen atoms in the cyclic carbonate ring typically appear at a different chemical shift than the corresponding protons in the linear polycarbonate chain. acs.orgresearchgate.net By integrating these characteristic peaks over time, one can precisely quantify monomer consumption and determine reaction rates and orders. acs.orgrsc.org
| Technique | Monitored Signal | Information Obtained |
|---|---|---|
| In-situ FT-IR | Disappearance of cyclic C-O stretch (e.g., ~1240 cm⁻¹) or shift in C=O stretch | Monomer conversion, polymerization kinetics |
| In-situ ¹H NMR | Decrease in monomer-specific proton resonance (e.g., ring CH₂) | Monomer conversion, reaction rate, reactivity ratios in copolymers |
Isotopic labeling is a definitive method for elucidating complex reaction mechanisms by tracing the fate of specific atoms. By replacing an atom (e.g., ¹²C or ¹⁶O) with its heavier isotope (e.g., ¹³C or ¹⁸O), its path through a reaction can be followed using mass spectrometry or NMR spectroscopy.
While specific isotopic labeling studies focusing exclusively on this compound are not extensively documented in dedicated publications, the methodology is well-established for cyclic carbonates and esters and provides crucial mechanistic information. researchgate.nethelmholtz-berlin.de
A primary question in the ROP of cyclic carbonates is the site of bond cleavage during the ring-opening event. The ring can be cleaved at the acyl-oxygen bond (between the carbonyl carbon and the ether oxygen) or the alkyl-oxygen bond (between the alkyl carbon and the ether oxygen). This can be determined by an ¹⁸O-labeling experiment. If the carbonyl oxygen of the monomer is labeled with ¹⁸O, its position in the final polymer chain reveals the mechanism:
Acyl-Oxygen Cleavage : The ¹⁸O label remains in the carbonyl group of the polymer backbone.
Alkyl-Oxygen Cleavage : The ¹⁸O label becomes an ether oxygen in the polymer backbone.
Furthermore, labeling the carbonyl carbon with ¹³C can be used to track potential side reactions, such as decarboxylation, which can occur during polymerization under certain conditions. tum.de Such studies provide unambiguous evidence of the operative reaction pathways, which is essential for catalyst design and the synthesis of well-defined polymers.
Polymerization Science of 5 Methyl 1,3 Dioxan 2 One
Homopolymerization of 5-Methyl-1,3-dioxan-2-one
The homopolymerization of this compound and its functional derivatives is a key area of research for creating biodegradable and biocompatible aliphatic polycarbonates. researchgate.netmdpi.com The development of controlled polymerization techniques has enabled the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities.
A variety of catalytic systems have been explored to mediate the ROP of this compound and its derivatives, ranging from metal-organic frameworks to highly specialized organocatalysts and enzymes.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area, tunable porosity, and potential catalytic activity make them attractive for various chemical transformations, including polymerization catalysis. researchgate.net MOFs containing open metal sites can function as Lewis acids, which are potential active centers for initiating ROP. mdpi.com For instance, MOFs like MIL-101(Cr) and HKUST-1 possess Lewis acidic sites (Cr³⁺ and Cu²⁺, respectively) that are active in catalysis. mdpi.com
While MOFs have been extensively studied as catalysts for biomass valorization and other organic transformations, their specific application in the ring-opening polymerization of this compound is an emerging area. researchgate.netmdpi.com The versatility of MOFs, allowing for the tuning of both metal centers and organic linkers, presents a promising, albeit not yet extensively documented, avenue for developing novel, heterogeneous catalysts for cyclic carbonate polymerization. nih.govresearchgate.net
Organocatalysis has revolutionized the ROP of cyclic esters and carbonates, offering a metal-free alternative that often provides excellent control over the polymerization process under mild conditions. nii.ac.jp
Superbases: Strong organic bases, often termed "superbases," are highly effective catalysts for the ROP of cyclic carbonates. Commonly used superbases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes like t-BuP₄. rsc.orgresearchgate.netmdpi.com These catalysts typically operate via a nucleophilic or hydrogen-bonding activation mechanism, often in the presence of an alcohol initiator like benzyl (B1604629) alcohol. mdpi.comnih.gov For example, DBU has been successfully used to catalyze the ROP of a vinyl ether-functionalized derivative, 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one, to yield well-defined homopolymers and block copolymers. nih.gov Similarly, TBD has been employed for the bulk polymerization of 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one. researchgate.net The phosphazene superbase t-BuP₄ has also demonstrated controlled polymerization of trimethylene carbonate, a related six-membered ring, suggesting its potential for this compound derivatives. mdpi.com
Interactive Data Table: Organocatalysts for ROP of this compound Derivatives Below is a summary of various organocatalytic systems used for the ROP of functionalized this compound monomers.
| Catalyst | Initiator/Co-catalyst | Monomer | Resulting Polymer Properties | Reference |
| DBU | Benzyl-protected bis-MPA | 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one | Living characteristics demonstrated | nih.gov |
| DBU/TU | Benzyl Alcohol | 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | Low dispersities, high end-group fidelity | rsc.org |
| TBD | Benzyl Alcohol | 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one | Controlled composition and polydispersity | researchgate.net |
| DBU | mPEO-OH | 5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one | Diblock copolymer synthesis | mdpi.com |
| MSA | Not specified | 5-Methylene-1,3-dioxane-2-one (copolymerization) | Good control (Đ = 1.12-1.15) | nii.ac.jp |
Note: DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene; TU = 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea; MSA = Methane Sulfonic Acid; Đ = Dispersity.
N-Heterocyclic Carbenes (NHCs): NHCs and their derivatives, such as N-Heterocyclic Olefins (NHOs), are another powerful class of organocatalysts for ROP. mpg.denih.gov Research has shown that NHOs can catalyze the ROP of functional carbonates like 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426). mpg.deacs.org A key finding is the ability to tune catalyst activity by adjusting the temperature; at room temperature, side reactions like transesterification may occur, while lowering the temperature (e.g., to -40 °C) promotes selective ROP, leading to narrowly distributed polymers (Đ < 1.30) and (pseudo)first-order kinetics. mpg.deacs.org This temperature-dependent control is crucial for synthesizing well-defined materials without unwanted side reactions. mpg.de For monomers with highly reactive side chains, such as 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxane-2-one, a co-catalyst system involving an NHO and a Lewis acid may be required to achieve controlled polymerization. mpg.deacs.org
Drawing inspiration from biological processes, enzymatic catalysis provides a green and highly selective route for polymerization. Lipases, in particular, have been successfully used to catalyze the ROP of cyclic carbonates. figshare.comepa.gov
Various commercially available lipases have been screened for their ability to polymerize derivatives of this compound, such as 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. figshare.comepa.gov Studies show that the choice of enzyme significantly impacts both the monomer conversion and the molecular weight of the resulting polymer. figshare.com For instance, among several lipases tested, Lipase (B570770) AK from Pseudomonas fluorescens was found to be highly effective, achieving high monomer conversion and producing polycarbonates with significant molecular weights. figshare.comepa.govevitachem.com The polymerization is typically conducted in bulk at elevated temperatures (e.g., 60-80 °C). figshare.comscispace.com
Interactive Data Table: Enzymatic ROP of this compound and Derivatives This table summarizes findings from the enzymatic polymerization of this compound and a key derivative.
| Enzyme | Monomer | Temp (°C) | Time (h) | Monomer Conversion (%) | Polymer Mₙ ( g/mol ) | Reference |
| Lipase AK (P. fluorescens) | 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | 80 | - | 97 | 6100 | figshare.comepa.gov |
| Novozym 435 (C. antarctica) | This compound | 60 | 120 | 56 | - | scispace.com |
Note: Mₙ = Number-average molecular weight.
Understanding the kinetic and thermodynamic parameters of polymerization is essential for controlling the reaction and predicting the properties of the final polymer. The ROP of six-membered cyclic carbonates is generally characterized as an equilibrium process. acs.org
The thermodynamic viability of polymerization is dictated by the Gibbs free energy change (ΔGₚ), which depends on the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. For the ROP of cyclic monomers, ΔHₚ is largely driven by the release of ring strain, while ΔSₚ is typically negative due to the loss of translational freedom when converting monomers to a polymer chain. Anionic equilibrium polymerization studies of various six-membered cyclic carbonates have shown that the polymerizability is directly related to the stability of the resulting polymer structure and that final monomer conversions often remain below 100%. acs.org Substituents on the carbonate ring can influence these thermodynamic parameters; for example, bulky substituents can decrease the exothermicity of the reaction. vulcanchem.com
Data Table: Thermodynamic Parameters for ROP of Related Cyclic Carbonates
| Monomer | ΔHₚ (kJ/mol) | ΔSₚ (J/(mol·K)) | Reference |
| 5-(Allyloxy)-1,3-dioxan-2-one | -28.5 | -89.4 | vulcanchem.com |
| 1,3-dioxan-2-one (B34567) | -23.0 to -24.3 | - | acs.org |
| 5,5-dimethyl-1,3-dioxan-2-one (B1295347) | -13.4 to -14.6 | - | acs.org |
The kinetics of ROP describe the rate at which the polymerization proceeds. For many organocatalyzed systems, the polymerization follows first-order kinetics with respect to the monomer concentration. acs.org Kinetic studies on the ROP of a related monomer, 1,4-dioxan-2-one, initiated by aluminum triisopropoxide, showed the reaction to be first order in both monomer and initiator, with a determined absolute rate constant. acs.org
For the ROP of this compound derivatives, kinetic investigations have confirmed controlled polymerization behavior. For instance, the NHO-catalyzed polymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one exhibits (pseudo)first-order kinetic progression. mpg.de The rate of polymerization is also influenced by steric and electronic effects of substituents on the monomer. vulcanchem.com Bulky groups at the 5-position can hinder the approach of the nucleophile, thereby reducing the polymerization rate. vulcanchem.com Conversely, electron-withdrawing or conjugating groups can lower the activation energy for ring-opening by stabilizing the transition state. vulcanchem.com While specific activation energy values for this compound are not widely reported in the surveyed literature, these established principles govern its kinetic behavior.
Kinetic and Thermodynamic Parameters of this compound ROP
Impact of Temperature and Pressure on Polymerization Equilibrium
The ring-opening polymerization of cyclic monomers is an equilibrium process governed by thermodynamic parameters, primarily enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The Gibbs free energy of polymerization (ΔG_p) determines the spontaneity of the reaction and is related to temperature by the equation: ΔG_p = ΔH_p - TΔS_p.
Impact of Temperature:
The polymerization of six-membered cyclic carbonates like this compound is generally favored enthalpically due to the release of ring strain, resulting in a negative ΔH_p. wiley-vch.de The conversion of a cyclic monomer to a linear polymer chain leads to a decrease in the degrees of freedom, resulting in a negative ΔS_p. wiley-vch.de Consequently, there exists a ceiling temperature (T_c) at which the polymerization is in equilibrium (ΔG_p = 0). Above the T_c, polymerization is thermodynamically unfavorable. For many six-membered cyclic carbonates, the polymerization is thermodynamically favored at typical reaction temperatures. acs.org
In the anionic equilibrium polymerization of various six-membered cyclic carbonates, it has been observed that the final monomer conversion is temperature-dependent. As the temperature increases, the equilibrium monomer concentration generally increases, leading to a lower polymer yield. A study on the anionic polymerization of several substituted 1,3-dioxan-2-ones demonstrated this trend, where thermodynamic parameters were estimated using Dainton's equation. mdpi.comresearchgate.net The polymerizability of these cyclic carbonates was found to correlate with the stability of the resulting polymer structures. mdpi.comresearchgate.net For instance, in the cationic ring-opening polymerization of some cyclic carbonates, prolonged reaction times and elevated temperatures were found to accelerate side reactions like decarboxylation. acs.org
Impact of Pressure:
The effect of pressure on the ring-opening polymerization of this compound is not extensively documented in the literature. However, general principles of polymerization thermodynamics suggest that pressure can influence the equilibrium. According to Le Chatelier's principle, an increase in pressure will favor the state that occupies a smaller volume. In many polymerization reactions, the polymer has a higher density (smaller specific volume) than the monomer, suggesting that high pressure would favor polymerization and could potentially increase the ceiling temperature. mdpi.com
Studies on the related reaction of CO2 cycloaddition to epoxides to form cyclic carbonates have shown that pressure can significantly affect reaction rates and yields. semanticscholar.orgresearchgate.net For instance, in the synthesis of cyclic carbonates from epoxides and CO2, an increase in CO2 pressure generally leads to higher conversion up to a certain point, beyond which the effect may plateau or even decrease. semanticscholar.orgresearchgate.net While this pertains to the monomer synthesis, it highlights the role of pressure in manipulating reactions involving cyclic esters. The ROP of cyclic ethylene (B1197577) carbonate is noted as a low-pressure technology, which is an advantage over the direct copolymerization of ethylene oxide and CO2. mdpi.com
Control over Molecular Weight, End-Group Fidelity, and Dispersity in Poly(this compound)
Precise control over the molecular weight, end-group fidelity, and dispersity (Đ) of poly(this compound) and its derivatives is crucial for tailoring the material properties for specific applications. Organocatalyzed ring-opening polymerization has emerged as a particularly effective method for achieving well-defined polymer architectures.
Various organocatalytic systems have been employed, demonstrating excellent control over the polymerization. For instance, the dual catalyst system of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used for the ROP of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one, yielding homopolymers with low dispersities and high end-group fidelity. rsc.org Similarly, diphenyl phosphate (B84403) (DPP) has been shown to be an efficient organocatalyst for the ROP of a range of cyclic carbonates, including functionalized derivatives of this compound, affording polycarbonates with narrow polydispersity indices without side reactions like backbiting or decarboxylation. acs.org
The use of phosphazene organocatalysts, such as t-BuP4, has also demonstrated good control over the molecular weight and dispersity in the ROP of trimethylene carbonate, a related cyclic carbonate, with dispersity values below 1.30 being achieved. mdpi.comsemanticscholar.org The molecular weight can be effectively controlled by adjusting the monomer-to-initiator ratio, and the resulting polymers exhibit high end-group fidelity, which is essential for subsequent modifications or the synthesis of block copolymers. mdpi.comsemanticscholar.org
Below is a table summarizing the control over polymerization of this compound derivatives using different catalytic systems.
| Monomer | Catalyst/Initiator System | Molar Mass (Mn, g/mol ) | Dispersity (Đ) | Reference |
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | TU/DBU | - | Low | rsc.org |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | Lipase AK | 6,100 | - | researchgate.net |
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | sparteine/TU | up to 13,000 | 1.12 | rsc.org |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | DBU or TU-amine | up to 14,400 | 1.18–1.19 | rsc.org |
| Phosphonate-functionalized derivative | DBU/TU | 2,500 | 1.22 | mdpi.com |
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Diphenyl phosphate | - | Narrow | acs.org |
Copolymerization Strategies Utilizing this compound
Copolymerization significantly broadens the range of properties achievable with polycarbonates derived from this compound. By incorporating other cyclic monomers, materials with tailored thermal, mechanical, and degradation characteristics can be designed.
Random Copolymerization with Other Cyclic Carbonates and Lactones
Random copolymers of this compound derivatives with other cyclic carbonates and lactones, such as L-lactide (LLA) and ε-caprolactone (CL), have been synthesized to modify the properties of the resulting polymers. For example, copolymers of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with LLA and CL have been prepared via ROP, resulting in copolymers with a random distribution of monomer units. usm.edu
The reactivity ratios of the comonomers are a critical factor in determining the randomness of the copolymer. In the copolymerization of MBC with L-lactide using organocatalysts, the reactivity ratios were found to be 1.1 for lactide and 0.072 for MBC, indicating that lactide is incorporated more readily into the polymer chain. rsc.org The copolymerization of a propargyl-functional cyclic carbonate, 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC), with trimethylene carbonate (TMC) showed that MPC was preferentially incorporated at the beginning of the polymerization. rsc.org
The table below presents data on the random copolymerization of this compound derivatives.
| Comonomer 1 | Comonomer 2 | Catalyst System | Copolymer Type | Reference |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | L-lactide (LLA) | Al-alkoxide or Sn(Oct)2 | Random | usm.edu |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | ε-caprolactone (CL) | Al-alkoxide or Sn(Oct)2 | Random | usm.edu |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | L-lactide (LLA) | DBU or TU-amine | Random | rsc.org |
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Trimethylene Carbonate (TMC) | DBU/TU | Random | rsc.org |
| 5-methyl-5-(2-nitro-benzoxycarbonyl)-1,3-dioxan-2-one | L-lactide (LLA) | Diethyl zinc | Random | acs.org |
Block Copolymer Synthesis via Sequential ROP of this compound and Other Monomers
Block copolymers containing segments of poly(this compound) can be synthesized through the sequential ring-opening polymerization of the cyclic carbonate and another monomer. This strategy is often employed to create amphiphilic block copolymers, which can self-assemble into various nanostructures. A common approach involves using a macroinitiator, such as poly(ethylene glycol) (PEG), to initiate the polymerization of the cyclic carbonate monomer. rsc.org
For instance, block copolymers of 5-methyl-5-(2-nitro-benzoxycarbonyl)-1,3-dioxan-2-one have been synthesized using a methoxy-PEG macroinitiator. rsc.org Another example is the synthesis of A-B-A type block copolymers with a central poly(L-lactide) (PLLA) block and outer poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) (PMBC) blocks. researchgate.netwiley.com In this case, a hydroxyl-telechelic PLLA was used as a macroinitiator for the ROP of MBC. However, transesterification reactions can sometimes lead to the formation of multiblock copolymers instead of the intended triblock structure. researchgate.netwiley.com
The synthesis of diblock copolymers of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one and L-lactide has also been reported, yielding polymers with orthogonal acetylene (B1199291) moieties available for further functionalization. rsc.org
Graft Copolymerization from Macromonomers Containing this compound Units
Graft copolymers can be prepared by "grafting from" a polymer backbone that contains initiating sites. Polymers of this compound derivatives can be functionalized to create these initiating sites for the growth of side chains. For example, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one) (PMAC) has been used as a backbone for graft copolymerization. In one approach, the allyl groups on the PMAC backbone are modified to introduce initiating sites for the subsequent polymerization of another monomer, creating a graft copolymer structure. zju.edu.cn
Another strategy involves the "grafting to" approach, where pre-synthesized polymer chains with reactive end groups are attached to a functional polymer backbone. A study demonstrated the partial grafting of PEG-monothiol onto an allyl-functional polycarbonate, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one), via a thiol-ene photoclick reaction to produce a water-soluble amphiphilic copolymer. rsc.org
Cross-Polymerization to Form Networks
Cross-linked polymer networks can be formed from polymers of this compound that bear reactive pendant groups. These networks can exhibit properties such as swelling in solvents to form hydrogels, which are of interest for biomedical applications.
One method to create such networks is through the post-polymerization functionalization of a pre-formed polymer. For example, an allyl-functional polycarbonate, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one), can be cross-linked using a PEG-bisthiol via a thiol-ene photoclick reaction to form hydrogels. rsc.org The properties of these networks, such as swelling and mechanical strength, can be tuned by varying the composition and cross-linking density. researchgate.net
Another approach involves the copolymerization of a functional cyclic carbonate with a cross-linking agent. Research on related trimethylene carbonate systems has shown that networks can be formed by the anionic ring-opening polymerization of monomers in the presence of a bifunctional cross-linker. researchgate.net
Mechanistic Investigations of this compound ROP
Understanding the mechanistic pathways of ROP is crucial for tailoring the resulting polymer's characteristics. The polymerization can proceed through coordination-insertion, anionic, or cationic routes, with side reactions being a key consideration for achieving well-defined polymers.
The coordination-insertion mechanism is one of the most widely used and controlled methods for the ROP of cyclic esters and carbonates, often employing metal-based catalysts. uliege.beresearchgate.net The process is generally initiated by a metal alkoxide species, which may be added directly or formed in situ from the reaction of a metal complex with an alcohol. researchgate.net
The mechanism involves two key steps:
Coordination: The carbonyl oxygen of the this compound monomer coordinates to the Lewis acidic metal center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. uliege.beresearchgate.net
Insertion: The alkoxide group attached to the metal center then performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond in the cyclic monomer and its insertion into the metal-alkoxide bond. acs.org This process regenerates the metal alkoxide at the propagating chain end, allowing for the sequential addition of further monomer units. uliege.be
A variety of metal-based catalysts are effective for this type of polymerization. Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), in the presence of an alcohol, is a widely studied catalyst for the ROP of lactones and is understood to operate via a coordination-insertion pathway. researchgate.net Other effective metal catalysts include those based on aluminum, zinc, and iron. uliege.beacs.org For instance, aluminum triisopropoxide (Al(OiPr)₃) has been shown to be an efficient initiator for the ROP of similar cyclic ester-ethers, proceeding through a coordination-insertion mechanism with selective rupture of the acyl-oxygen bond. acs.org The choice of catalyst can significantly influence the polymerization kinetics and the properties of the resulting polymer.
| Catalyst System | Monomer Example | Key Features |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) / Alcohol | L-lactide, 1,5-Dioxepan-2-one | Widely used due to high activity and solubility; mechanism involves formation of a tin-alkoxide initiating species. researchgate.net |
| Aluminum Triisopropoxide (Al(OiPr)₃) | 1,4-Dioxan-2-one (PDX) | Acts as an efficient initiator; polymerization is first order in both monomer and initiator. acs.org |
| Zinc Lactate, Zinc Acetate (B1210297), Zinc Alkoxides | ε-Caprolactone | Can initiate via coordination-insertion; zinc acetate is considered a less toxic analogue to tin octoate. uliege.be |
| Iron(III) Acetylacetonate | 4,5-Dimethyl-1,3-dioxolan-2-one | Initiates by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by an alkoxide. smolecule.com |
| N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) | Trimethylene Carbonate (TMC) | Proposed as a metal-free system that mimics the coordination-insertion mechanism of metal alkoxides. nih.gov |
This table presents examples of catalyst systems used for the coordination-insertion ROP of cyclic esters and carbonates, illustrating the principles applicable to this compound.
Anionic ROP: The anionic ring-opening polymerization of cyclic carbonates like this compound is typically initiated by strong nucleophiles such as alkoxides. A proposed mechanism involves the nucleophilic attack of the initiator (e.g., an alkoxide) on the carbonyl carbon of the monomer. semanticscholar.org This attack opens the ring to form a new alkoxide at the chain end, which then propagates by attacking subsequent monomer units. Organocatalysts like phosphazene superbases can be used to generate the initiating alkoxy active center from an alcohol, allowing for a controlled/living polymerization of related monomers like trimethylene carbonate (TMC). semanticscholar.org
Cationic ROP: The cationic ring-opening polymerization of cyclic carbonates can be initiated by Brønsted acids (e.g., triflic acid, TfOH) or Lewis acids. acs.orgbham.ac.uk The mechanism can be complex, often involving competition between an activated monomer (AM) mechanism and an active chain end (ACE) mechanism. bham.ac.uk
In the AM mechanism , the monomer is first activated by protonation or coordination to the cationic initiator. An alcohol or the hydroxyl end-group of the polymer chain then attacks the activated monomer. bham.ac.uk
In the ACE mechanism , the propagating chain end is a cationic species, such as an oxonium ion, which directly attacks the incoming monomer. bham.ac.uk
Cationic polymerization of cyclic carbonates can sometimes be complicated by a decarboxylation side reaction, which leads to the formation of ether linkages in the polymer backbone instead of the desired carbonate groups. acs.org However, specific conditions and catalysts, such as diphenyl phosphate, have been developed to suppress these side reactions and yield well-defined polycarbonates. bham.ac.uk For some monomers, such as 5-methylene-1,3-dioxan-2-one, cationic polymerization with initiators like TfOH can proceed in a pseudo-living manner, showing a linear relationship between monomer conversion and the polymer's molecular weight. acs.org
Achieving high molecular weight and well-defined polymers requires minimizing undesirable side reactions and controlling chain termination and transfer events.
Chain Transfer: Chain transfer reactions are often deliberately employed to control the molecular weight of the resulting polymer. Alcohols are common chain transfer agents in the ROP of cyclic carbonates. bham.ac.uk In this process, a growing polymer chain reacts with an alcohol molecule, terminating that chain with a hydroxyl group and generating a new alkoxide that can initiate a new polymer chain. This allows the number of polymer chains, and thus the final molecular weight, to be controlled by the initial monomer-to-alcohol ratio. uliege.be
Termination: Polymerization can be terminated by the depletion of the monomer, quenching with a terminating agent (like water or acid), or by irreversible side reactions. In controlled polymerizations, termination is often a deliberate step to end the reaction and isolate the polymer. Hydrolysis is a common termination event that results in polymers with hydroxyl end-groups. smolecule.com
Side Reactions: The most significant side reactions in the ROP of cyclic carbonates are decarboxylation and transesterification.
Decarboxylation: This involves the elimination of carbon dioxide from the monomer or the propagating chain, leading to the formation of ether linkages. It is particularly prevalent in cationic ROP at elevated temperatures but can be suppressed by using specific catalysts or lower instantaneous monomer concentrations. bham.ac.ukacs.org
| Reaction Type | Description | Common Causes / Conditions | Mitigation Strategies |
| Decarboxylation | Loss of CO₂ leading to ether linkages in the polymer backbone. | Cationic polymerization, high temperatures. bham.ac.ukacs.org | Use of specific catalysts (e.g., diphenyl phosphate), reducing instantaneous monomer concentration. bham.ac.uk |
| Intermolecular Transesterification | Exchange of segments between polymer chains. | High temperatures, prolonged reaction times, certain metal catalysts. | Lowering temperature, using more selective catalysts (e.g., some organocatalysts). acs.org |
| Intramolecular Transesterification (Backbiting) | Propagating chain end attacks its own backbone, forming cyclic oligomers. | High temperatures, thermodynamically driven process. | Selecting catalysts that favor propagation over backbiting, running reactions to high conversion quickly. bham.ac.uk |
| Chain Transfer | A growing chain is terminated and a new one is initiated. | Presence of protic species like water or alcohols. | Rigorous purification of reagents; deliberate addition of alcohol to control molecular weight. uliege.bebham.ac.uk |
This table summarizes key side and transfer reactions encountered during the ROP of cyclic carbonates and strategies for their control.
Anionic and Cationic ROP Pathways of this compound
Advanced Polymer Architectures and Functionalization from this compound
The versatility of ROP allows for the synthesis of polymers with complex architectures beyond simple linear chains. By using functional initiators or monomers derived from this compound, it is possible to create star, brush, and dendritic polymers, as well as polymers with specific end-group functionalities.
Advanced polymer architectures offer unique rheological, thermal, and solution properties compared to their linear counterparts. kinampark.com
Star Polymers: These polymers consist of multiple linear polymer arms radiating from a central core. kinampark.com The "core-first" method is a common approach where a multifunctional initiator (the core) simultaneously initiates the growth of several polymer arms. kinampark.com For polycarbonates, core molecules such as 1,1,1-tris(hydroxymethyl)propane or hyperbranched polymers with multiple hydroxyl groups can be used to initiate the ROP of this compound, resulting in a star-shaped architecture. kinampark.com
Brush Polymers: Also known as bottlebrush polymers, these consist of a linear polymer backbone with densely grafted polymeric side chains. A "grafting-onto" approach can be used, where pre-synthesized side chains are attached to a functionalized backbone. For instance, a polycarbonate backbone containing reactive pendant groups (e.g., azides) can be reacted with alkyne-terminated side chains via "click" chemistry to create a molecular brush. researchgate.net
Dendritic Polymers: Dendritic polymers are highly branched, tree-like macromolecules. Hyperbranched polymers, a subset of dendritic structures, can be synthesized in a one-step reaction. rsc.org The synthesis of dendritic-unit-bridged hyperbranched graft copolymers has been demonstrated, where a multifunctional monomer (an "inimer") is used to create a hyperbranched core, from which linear polymer grafts are subsequently grown. rsc.org
Telechelic polymers are defined as macromolecules that possess two reactive functional groups at their chain ends. researchgate.net These end-functional polymers are valuable as building blocks for creating more complex structures like block copolymers or for cross-linking into networks. researchgate.netmdpi.com
The synthesis of telechelic and end-functionalized poly(this compound) is most commonly achieved through two main strategies:
Functional Initiators: Using an initiator that already contains the desired functional group is a straightforward method to introduce functionality at the α-chain end. rsc.org For example, an alcohol containing a pyrene, alkyne, or azide (B81097) group can be used to initiate the ROP, resulting in a polymer with that specific functionality at one end (a monochelic polymer). acs.orgrsc.org To create a homobifunctional telechelic polymer, a bifunctional initiator with two initiating sites (e.g., a diol) is used. researchgate.net
Post-Polymerization Modification: This strategy involves converting the end-groups of a pre-formed polymer into the desired functional groups. The hydroxyl end-groups typically present on polycarbonates synthesized via ROP are amenable to a wide range of chemical transformations. researchgate.net
The synthesis of well-defined propargyl-functional polycarbonates has been achieved via organocatalytic ROP of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one, demonstrating high end-group fidelity. rsc.org These polymers, with their terminal alkyne groups, can then be functionalized using click chemistry, showcasing the power of combining functional monomers with controlled polymerization to create tailored materials. rsc.org
| Functional Group | Method of Introduction | Initiator / Monomer Example | Potential Application |
| Pyrene | Functional Initiator | Pyrene butanol | Fluorescent labeling, probing polymer dynamics. acs.org |
| Alkyne | Functional Monomer | 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | Post-polymerization modification via "click" chemistry. rsc.org |
| Azide | Post-Polymerization Modification | Conversion of a hydroxyl end-group | "Click" chemistry, bioconjugation. researchgate.net |
| Thiol | Functional Initiator | Thiol-containing initiator | Surface attachment, reaction via thiol-ene chemistry. mdpi.com |
| Carboxyl | Bifunctional Initiator / Modification | Initiator with a protected carboxyl group | Further derivatization, pH-responsive systems. mdpi.com |
| Cholesterol | Functional Initiator | Cholesterol-containing initiator | Self-assembly for drug delivery systems. nih.gov |
This table provides examples of methods to introduce specific functionalities to polycarbonate chains derived from monomers like this compound.
Synthesis of Hyperbranched and Network Polymers
The architectural diversification of polycarbonates derived from this compound and its analogues extends to complex three-dimensional structures, including hyperbranched polymers and crosslinked networks. These advanced polymer architectures offer unique properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a high density of terminal functional groups, making them suitable for specialized applications like drug delivery and advanced coatings.
Hyperbranched Polymer Synthesis
Hyperbranched polymers (HBPs) are highly branched, globular macromolecules synthesized typically in a one-pot reaction. rsc.org Their structure is characterized by dendritic, linear, and terminal units. rsc.org The synthesis of hyperbranched aliphatic polycarbonates can be achieved through several strategies, often involving the ring-opening polymerization (ROP) of specialized monomers or polycondensation reactions.
One primary method involves the use of AB₂-type monomers, where a single molecule contains one polymerizable group (A) and two branching functionalities (B). For cyclic carbonates, this often translates to a monomer with a carbonate ring and additional hydroxyl groups. For instance, the ROP of monomers like 5-(4-hydroxybutyl)-1,3-dioxan-2-one, an analogue of the title compound, yields hyperbranched polycarbonates with primary hydroxyl groups that can be further modified. acs.org Similarly, a glycerol-based AB₂ monomer, 5-{3-[(2-hydroxyethyl)thio]propoxy}-1,3-dioxan-2-one, has been synthesized and polymerized to create hyperbranched structures. acs.org
Another approach is the A₂ + B₃ polycondensation. This involves reacting a difunctional monomer (A₂) with a trifunctional monomer (B₃). For example, hyperbranched aromatic polycarbonates have been synthesized by reacting di-tert-butyltricarbonate (an A₂ monomer) with 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (a B₃ monomer). rsc.org A more direct one-pot synthesis strategy for hyperbranched polycarbonates has been developed using diols and dimethyl carbonate (DMC) with basic catalysts, where polymer growth occurs via transesterification. rsc.org
The monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a critical precursor for creating hyperbranched polyesters and can be used to synthesize the cyclic carbonate 5-methyl-5-carboxyl-1,3-dioxan-2-one (MCC). rsc.org This platform allows for the creation of a diverse library of dendritic-linear polymer hybrids. rsc.org
| Monomer System | Polymerization Method | Catalyst/Conditions | Resulting Architecture |
| 5-(4-hydroxybutyl)-1,3-dioxan-2-one | Ring-Opening Polymerization | Not specified | Hyperbranched aliphatic polycarbonate acs.org |
| 5-ethyl-5-hydroxymethyl-1,3-dioxan-2-one | Ring-Opening Polymerization | Catalyst-free | Hyperbranched aliphatic polycarbonate rsc.org |
| Diols + Dimethyl Carbonate (DMC) | One-pot Polycondensation | Basic catalysts (e.g., DMAP, LiAcac) | Linear and Hyperbranched Polycarbonates rsc.org |
| 5-{3-[(2-hydroxyethyl)thio]propoxy}-1,3-dioxan-2-one (AB₂ type) | Ring-Opening Polymerization | Not specified | Hyperbranched polymer with primary hydroxyl groups acs.org |
| bis-MPA derived monomers | Various (e.g., ROP) | Various | Dendritic and Hyperbranched Polyesters/Polycarbonates rsc.org |
Network Polymer Synthesis
Polymer networks are formed by crosslinking polymer chains, resulting in a three-dimensional structure that is insoluble in common solvents. bham.ac.uk Hydrogels are a prominent example of such networks, capable of absorbing large amounts of water. bham.ac.uknih.gov Aliphatic polycarbonates, while typically hydrophobic, can be incorporated into hydrogel networks, often through copolymerization with hydrophilic polymers. nih.gov
The synthesis of polycarbonate networks from this compound derivatives often relies on the incorporation of reactive functional groups that can undergo post-polymerization crosslinking reactions. A powerful strategy is the use of "click" chemistry. rsc.org Monomers such as 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) and 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) are particularly useful. rsc.orgrsc.orgrsc.org
The pendant allyl or propargyl groups on the polycarbonate backbone are available for various crosslinking reactions:
Thiol-ene Chemistry : The allyl groups of poly(MAC) can react with multifunctional thiols to form a crosslinked network. rsc.org
Alkyne-Azide Cycloaddition : The propargyl groups of poly(MPC) can react with bis-azides in a copper-catalyzed "click" reaction to create networks. rsc.orgrsc.org This approach has been used to create amphiphilic cyclic polycarbonates and other complex topologies. rsc.org
Direct network formation during polymerization is also possible. The synthesis of a difunctional cyclic carbonate crosslinker, 5,5'-(oxybis(methylene))bis(5-ethyl-1,3-dioxane-2-one), was attempted via base-catalyzed transesterification. tuwien.at The reaction yielded a fully crosslinked 3D polymer network directly, demonstrating a pathway to thermoset materials. tuwien.at Similarly, monomers with exomethylene groups, such as 5-methylene-1,3-dioxane-2-one, can be polymerized, leaving a reactive C=C double bond in the polymer that is available for subsequent crosslinking to form thermoset resins. researchgate.net
| Polymer Precursor | Crosslinking Strategy | Key Reagents/Monomers | Resulting Network Type |
| Poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one) | Post-polymerization Thiol-ene "click" reaction | Multifunctional thiols | Crosslinked thermoset rsc.org |
| Poly(5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one) | Post-polymerization Alkyne-azide "click" reaction | Bis-azides, Cu(I) catalyst | Crosslinked network rsc.orgrsc.org |
| Di(trimethylolpropane) + Diethyl carbonate | Direct Polycondensation | Sodium hydride (catalyst) | 3D crosslinked network tuwien.at |
| Poly(5-methylene-1,3-dioxan-2-one) | Post-polymerization crosslinking of C=C bonds | Not specified | Thermoset resin researchgate.net |
| Various functional cyclic carbonates | Copolymerization and crosslinking | Hydrophilic comonomers (e.g., PEG) | Hydrogel network nih.gov |
Advanced Spectroscopic and Analytical Characterization for Research on 5 Methyl 1,3 Dioxan 2 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Polymer Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive analysis of systems involving 5-Methyl-1,3-dioxan-2-one. Its versatility allows for real-time monitoring of polymerization reactions, detailed stereochemical and regiochemical analysis of the resulting polymers, and characterization of the structure and dynamics of the polymer in the solid state.
In-situ, or real-time, NMR spectroscopy is a powerful tool for monitoring the kinetics of polymerization reactions directly as they occur. chemrxiv.orgcopernicus.org This technique allows researchers to track the conversion of the this compound monomer into its corresponding polymer, poly(this compound), by observing changes in the NMR spectrum over time. rsc.org
The progress of the polymerization can be quantified by monitoring the disappearance of specific proton (¹H) or carbon (¹³C) signals corresponding to the monomer and the simultaneous appearance of new signals characteristic of the polymer. For instance, in the ring-opening polymerization (ROP) of cyclic carbonate monomers, the conversion can be determined by integrating the signal of a specific proton, such as a triazole proton in certain systems, against a stable reference. rsc.org This approach provides valuable data on reaction rates and can help elucidate the influence of various factors like catalyst type, temperature, and solvent on the polymerization process. copernicus.orgrsc.org
A key advantage of in-situ NMR is its high spectral resolution, which can offer more detailed chemical information compared to other techniques like Fourier-transform infrared spectroscopy (FTIR). chemrxiv.org This is particularly beneficial for complex systems where multiple reactions may occur simultaneously. The ability to monitor reactions without the need for sample quenching and offline analysis preserves the integrity of the reaction and provides a more accurate kinetic profile. chemrxiv.orgrsc.org
Table 1: Representative ¹H NMR Data for Monitoring Polymerization
| Species | Functional Group | Chemical Shift (δ, ppm) | Observation |
| Monomer | N₃CH₂- proton | 3.30 | Disappearance indicates full conversion. rsc.org |
| Polymer | Triazole proton | 8.0 | Appearance and integration against a reference indicates conversion. rsc.org |
| Side Reaction | Hydroxyl protons | 5.03, 4.55 | Broad peaks may indicate complex formation with catalysts. rsc.org |
This table is illustrative and based on general principles of in-situ NMR monitoring of polymerization reactions. Specific chemical shifts for this compound systems would require dedicated experimental data.
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex microstructure of polymers derived from this compound. longdom.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide detailed information about the connectivity and spatial relationships between atoms, which is crucial for determining the stereochemistry and regiochemistry of the polymer chains. longdom.orgresearchgate.netnih.gov
Stereochemical Analysis: The polymerization of this compound can lead to polymers with different stereochemical arrangements, particularly if chiral catalysts are used or if the monomer itself possesses stereocenters. 2D NMR can differentiate between these stereoisomers. For example, COSY experiments reveal proton-proton couplings, helping to establish the relative stereochemistry of adjacent chiral centers. longdom.org In polylactides, a similar polyester (B1180765), ¹H NMR can distinguish different stereosequences based on the chemical shifts of the methine protons. acs.org
Regiochemical Analysis: In cases where the ring-opening of the this compound monomer can occur at different positions, 2D NMR is essential for determining the regiochemistry of the resulting polymer. figshare.com For instance, in the polymerization of α-methyl trimethylene carbonate, a related cyclic carbonate, detailed ¹H and ¹³C NMR analyses, including 2D techniques, revealed preferential ring-opening at the more hindered oxygen-acyl bond depending on the catalyst used. researchgate.net HSQC spectra, which correlate protons with their directly attached carbons, are particularly powerful for assigning specific resonances and identifying the different structural units within the polymer chain. acs.org
Table 2: Common 2D NMR Techniques and Their Applications in Polymer Analysis
| 2D NMR Technique | Information Provided | Application to Poly(this compound) |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (¹H-¹H). longdom.org | Determining the connectivity of protons along the polymer backbone and side chains, aiding in stereochemical assignments. longdom.org |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly bonded carbons (¹H-¹³C). researchgate.netnih.gov | Assigning carbon and proton signals, identifying different monomeric units, and analyzing end-groups and defects. acs.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over multiple bonds. | Establishing long-range connectivity to confirm the overall polymer structure and linkages between monomer units. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons that are close to each other. | Providing information on the polymer's conformation and the spatial arrangement of different groups. |
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of polymers like poly(this compound) in their solid, non-soluble state. mdpi.comresearchgate.net This is particularly important for understanding the material properties of the final polymer product.
Structural Characterization: SSNMR can provide detailed information about the local structure and packing of polymer chains. mdpi.com By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained, allowing for the identification of different chemical environments and the determination of stereochemical content. researchgate.net For example, the analysis of complex ¹³C MAS signals can reveal the stereochemical composition of a polymer. researchgate.net
Dynamics Analysis: SSNMR is also uniquely suited to probe molecular motions over a wide range of timescales. mdpi.comscirp.org Techniques like deuterium (B1214612) (²H) NMR and the measurement of spin-lattice relaxation times (T₁) can provide insights into the dynamics of different parts of the polymer, such as the main chain and side chains. cornell.edumdpi.com For instance, ²H NMR lineshape analysis can characterize the type and rate of motion, such as rotations or flips of specific groups. cornell.edu This information is crucial for understanding the polymer's mechanical and thermal properties.
Table 3: Solid-State NMR Techniques and Their Applications
| SSNMR Technique | Information Provided | Application to Poly(this compound) |
| ¹³C CP/MAS | High-resolution spectra of carbon nuclei in the solid state. researchgate.net | Determining the chemical structure, conformation, and packing of polymer chains. researchgate.net |
| ¹H T₁ Relaxation | Measures the time for nuclear spins to return to thermal equilibrium, which is sensitive to molecular motions. mdpi.com | Probing the dynamics of the polymer backbone and side chains. mdpi.com |
| ²H NMR | Provides detailed information on the dynamics and orientation of specifically labeled segments. scirp.orgmdpi.com | Characterizing the motion of the methyl group and the polymer backbone. cornell.edu |
| PFG NMR (Pulsed-Field Gradient) | Measures self-diffusion coefficients of molecules or ions. mdpi.com | Studying the mobility of polymer chains. mdpi.com |
Two-Dimensional NMR Techniques for Stereochemical and Regiochemical Analysis of Polymers
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Kinetics
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool for the study of this compound and its polymerization. These techniques are highly sensitive to the vibrational modes of chemical bonds and are therefore excellent for identifying functional groups and monitoring their changes during chemical reactions.
FTIR spectroscopy is widely used for the quantitative, real-time monitoring of polymerization kinetics. researchgate.net The principle lies in the fact that specific functional groups have characteristic absorption bands in the infrared spectrum. During the ring-opening polymerization of this compound, the cyclic carbonate monomer is converted into a linear polycarbonate. This transformation is accompanied by distinct changes in the FTIR spectrum.
A key spectral feature for monitoring this reaction is the carbonyl (C=O) stretching vibration of the cyclic carbonate ring. The position and intensity of this band differ from the carbonyl stretch in the resulting acyclic carbonate units of the polymer chain. By tracking the decrease in the absorbance of the monomer's characteristic carbonyl peak, or the increase in the absorbance of a polymer-specific peak over time, the rate of monomer consumption and polymer formation can be determined. For instance, in the polymerization of a related cyclic carbonate, 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one, the disappearance of the characteristic CO ring stretch at 1240 cm⁻¹ was monitored to examine the polymerization kinetics. researchgate.net
This quantitative analysis allows for the determination of kinetic parameters, such as the rate constant of the polymerization, and provides insights into how reaction conditions like temperature, catalyst concentration, and monomer concentration affect the reaction rate.
Table 4: Characteristic FTIR Bands for Monitoring Polymerization of Cyclic Carbonates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Kinetic Studies |
| Cyclic Carbonyl (C=O) | Stretching | ~1800-1750 | Decrease in intensity indicates monomer consumption. |
| Carbonate C-O-C | Asymmetric Stretch | ~1280-1240 | Disappearance can be used to monitor monomer conversion. researchgate.net |
| Acyclic Carbonyl (C=O) | Stretching | ~1750-1735 | Increase in intensity indicates polymer formation. |
Note: Specific wavenumbers for this compound may vary slightly.
Vibrational spectroscopy is also a valuable tool for the conformational analysis of cyclic molecules like this compound. The 1,3-dioxane (B1201747) ring can exist in different conformations, such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net Each of these conformers has a unique set of vibrational frequencies.
By comparing experimentally obtained FTIR and Raman spectra with theoretical spectra calculated for different possible conformations using quantum chemical methods, the most stable conformation(s) of the molecule in the gas phase, in solution, or in the solid state can be identified. researchgate.netresearchgate.net For the related compound 5-methyl-2,2-diphenyl-1,3-dioxane, studies have shown that the chair conformation with an equatorial methyl group is the most stable form in both crystal and solution phases. researchgate.net The analysis of specific spectral regions, particularly the "fingerprint" region (below 1500 cm⁻¹), which is rich in skeletal vibrations, is crucial for distinguishing between different conformers.
Furthermore, temperature-dependent vibrational spectroscopy can provide information about the energetic differences between conformers and the barriers to conformational interconversion.
Table 5: Conformational Information from Vibrational Spectroscopy
| Conformer | Key Differentiating Vibrational Modes | Expected Outcome |
| Chair (equatorial methyl) | Skeletal ring vibrations, C-H bending modes | Predicted to be the most stable conformer, with its calculated spectrum closely matching the experimental spectrum. researchgate.net |
| Chair (axial methyl) | Different frequencies for skeletal and C-H bending modes compared to the equatorial conformer. | Higher energy conformer, may be present in equilibrium at higher temperatures. researchgate.net |
| Twist/Boat | Significantly different vibrational frequencies due to altered ring geometry. | Generally higher in energy and less likely to be populated under standard conditions. researchgate.netresearchgate.net |
Mass Spectrometry (MS) for Elucidation of Oligomers and Polymer End-Groups
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymer Architecture
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable technique for characterizing the molecular weight and architecture of polymers derived from this compound. This "soft" ionization method allows for the analysis of large, intact polymer chains, providing detailed information about the polymer distribution, repeating units, and end-group functionalities. shimadzu.comresearchgate.net
In the analysis of poly(this compound) and its copolymers, MALDI-TOF MS reveals series of peaks where adjacent signals differ by the mass of the monomer repeating unit. shimadzu.com This allows for the confirmation of the polymer structure and the identification of different polymer populations within a sample. For instance, in the synthesis of block copolymers, MALDI-TOF MS can be used to verify the successful incorporation of different monomer blocks and to assess the purity of the final product. nih.gov
The technique is also highly sensitive to the end-groups of the polymer chains. By analyzing the mass of the detected polymer species, researchers can confirm the identity of the initiator and terminating agents used in the polymerization process. mdpi.com This is particularly important for understanding polymerization mechanisms and for designing polymers with specific end-group functionalities for further reactions or applications.
Table 1: Representative MALDI-TOF MS Data for Polymers Containing 1,3-Dioxan-2-one (B34567) Derivatives
| Polymer Type | Key Findings from MALDI-TOF MS | Reference |
|---|---|---|
| Poly(trimethylene carbonate) | Confirmed the presence of initiator (BnO-) and hydroxyl end-groups, supporting a controlled polymerization mechanism. mdpi.com | mdpi.com |
| Poly(ester-carbonate) | Analysis of multiblock copolymers revealed the sequence length of lactide units. researchgate.net | researchgate.net |
| Hyperbranched Polycarbonates | Aided in the structural analysis and determination of molar mass. rsc.org | rsc.org |
Electrospray Ionization (ESI) MS for Reaction Intermediates and Oligomeric Structures
Electrospray Ionization (ESI) mass spectrometry is a complementary technique to MALDI-TOF MS, particularly well-suited for the analysis of lower molecular weight oligomers and for monitoring polymerization reactions in real-time. d-nb.info ESI is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for studying reactive intermediates and the early stages of polymerization. d-nb.infonih.gov
In the context of this compound polymerization, ESI-MS can be used to detect and identify the growing polymer chains and any side products that may form during the reaction. d-nb.info This provides valuable mechanistic insights and allows for the optimization of reaction conditions to achieve desired polymer structures. The technique can also be employed to analyze the composition of complex oligomeric mixtures, which can be challenging to characterize by other methods. nih.gov
Table 2: Applications of ESI-MS in Polymerization Studies
| Application | Description | Key Insights |
|---|---|---|
| Real-time monitoring | Allows for the direct observation of growing polymer chains and side products during anionic polymerization. d-nb.info | Provides kinetic data and mechanistic details. d-nb.info |
| Oligomer analysis | Characterization of complex mixtures of oligomers formed from cyclic monomers. nih.gov | Identification of different oligomeric species and their relative abundances. nih.gov |
| Enantiomer analysis | Determination of enantiomeric composition using mass-labeled chiral selectors. msstate.edu | Enables screening for chiral selectivity. msstate.edu |
Chromatographic Techniques for Purity, Conversion, and Molecular Weight Analysis
Chromatographic methods are fundamental for the routine analysis of both the this compound monomer and the resulting polymers. These techniques are essential for assessing purity, monitoring the progress of polymerization, and determining the molecular weight characteristics of the final polymer products.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Reaction Conversion
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard analytical techniques used to determine the purity of the this compound monomer and to monitor the conversion of the monomer during polymerization. osaka-u.ac.jpsielc.com GC is suitable for volatile and thermally stable compounds, while HPLC is a versatile technique for a wider range of compounds, including those that are less volatile or thermally sensitive. sielc.com
The purity of the monomer is critical for achieving well-defined polymers with predictable properties. GC and HPLC can be used to detect and quantify any impurities that may be present in the monomer, which could potentially interfere with the polymerization process. tcichemicals.com During polymerization, these techniques can be used to track the disappearance of the monomer over time, allowing for the calculation of the reaction conversion. osaka-u.ac.jprsc.org
Table 3: Chromatographic Methods for Monomer Analysis
| Technique | Application | Mobile/Stationary Phase Example | Detection Method |
|---|---|---|---|
| GC | Purity analysis of 1,3-dioxane derivatives. tcichemicals.com | Capillary columns with various stationary phases. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |
| HPLC | Analysis of 5-methyl-5-propyl-1,3-dioxan-2-one. sielc.com | Reverse-phase column (e.g., Newcrom R1) with acetonitrile/water/acid mobile phase. sielc.com | UV or Mass Spectrometry (MS). sielc.com |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers derived from this compound. rsc.orgrsc.org GPC separates polymer molecules based on their hydrodynamic volume in solution. nih.govacs.org Larger molecules elute first, followed by smaller molecules.
By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the polymer sample. rsc.orgrsc.org A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is characteristic of a well-controlled or "living" polymerization. nih.gov GPC is routinely used to monitor the progress of polymerization, as the molecular weight of the polymer should increase linearly with monomer conversion in a living polymerization. nih.gov
Table 4: Typical GPC Parameters for Polycarbonate Analysis
| Parameter | Description | Example |
|---|---|---|
| Columns | Typically 2-3 columns in series for optimal resolution. | PLgel Mixed C columns. nih.govacs.org |
| Eluent | A good solvent for the polymer. | Tetrahydrofuran (THF) or Chloroform (CHCl3). nih.govacs.org |
| Flow Rate | Controlled to ensure reproducible separation. | 1.0 mL/min. nih.govacs.org |
| Detector | Refractive Index (RI) or Light Scattering detectors. | RI detector, Multi-Angle Laser Light Scattering (MALLS). researcher.life |
| Calibration | Using standards of a similar polymer. | Polystyrene or poly(methyl methacrylate) standards. nih.govacs.org |
X-ray Diffraction (XRD) and Scattering Techniques for Supramolecular Polymer Structures
X-ray diffraction (XRD) and scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), provide valuable information about the solid-state morphology and supramolecular organization of polymers. rsc.orgacs.org
WAXS is used to probe the crystalline structure of polymers. acs.org Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo. The degree of crystallinity can be estimated from the relative areas of the crystalline and amorphous contributions to the scattering pattern. For copolymers containing blocks derived from this compound, WAXS can confirm the retention of crystallinity of other blocks, such as poly(L-lactide), which is an indicator of a blocky rather than a random copolymer structure. researchgate.net
SAXS, on the other hand, provides information on larger-scale structures, typically in the range of 1 to 100 nanometers. acs.orgnih.gov This makes it a powerful tool for studying the morphology of block copolymers, such as the size, shape, and arrangement of microphase-separated domains. acs.org For polymers that self-assemble into well-defined nanostructures, SAXS can be used to characterize these structures. acs.org
Table 5: Information from X-ray Scattering Techniques
| Technique | Probed Length Scale | Information Obtained |
|---|---|---|
| WAXS | Atomic to molecular (0.1 - 1 nm) | Crystalline structure, degree of crystallinity, interatomic distances. acs.org |
| SAXS | Nanoscale (1 - 100 nm) | Size, shape, and arrangement of nanoparticles and microphase-separated domains. acs.orgnih.gov |
Wide-Angle X-ray Scattering (WAXS) for Polymer Crystallinity and Unit Cell Parameters
Wide-Angle X-ray Scattering (WAXS) is a fundamental technique used to probe the ordered, crystalline structures within polymers. rigaku.com By analyzing the diffraction patterns at wide angles, researchers can determine the degree of crystallinity, identify the crystalline phases present, and calculate the unit cell parameters of the polymer crystals. rigaku.com
In the study of polymers based on this compound, WAXS is instrumental in characterizing their semi-crystalline nature. For instance, WAXS analysis of poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) has been used to confirm the retention of crystallinity in block copolymers. researchgate.net The diffraction peaks observed in a WAXS pattern correspond to specific lattice spacings within the crystalline regions of the polymer.
Research on atactic poly(this compound) derivatives has shown a distinct reflection corresponding to a d-spacing of 6.32 Å, indicating a degree of local order even in a polymer that is not stereoregular. acs.org In more complex systems, such as block copolymers containing poly(L-lactide) (PLLA) and a derivative of this compound, WAXS has been crucial in demonstrating that the PLLA block retains its crystalline structure. researchgate.net This is vital for applications where the mechanical properties endowed by the crystalline domains are desired.
Furthermore, WAXS can be used to monitor changes in crystallinity in real-time during processes like heating or cooling. azom.com For example, studies on isotactic polypropylene (B1209903) have utilized WAXS to track crystallization from a molten state. azom.com Similar methodologies can be applied to polymers of this compound to understand their crystallization kinetics.
The table below summarizes representative WAXS findings for polymers related to this compound.
| Polymer System | Key WAXS Findings | Reference |
| Atactic poly(this compound) derivatives | Showed a reflection corresponding to a d-spacing of 6.32 Å, indicating some level of structural order. | acs.org |
| Multiblock copolymers of poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) and poly(L-lactide) (PLLA) | Provided evidence of the retention of PLLA crystallinity, which is essential for the mechanical properties of the copolymer. | researchgate.net |
| Block copolymers of poly(lactide) and poly(2-isopropyl-2-oxazoline) after isothermal crystallization | Indicated the presence of crystallinity from both polymer blocks, with observed peaks corresponding to the individual homopolymer crystalline structures. | rsc.org |
| Polypropylene (as a model for semi-crystalline polymers) | WAXS was used to determine crystallinity levels, with the ability to detect levels well below 5%. The analysis involves separating the scattering from crystalline and amorphous fractions. | azom.com |
Small-Angle X-ray Scattering (SAXS) for Morphological Features and Nanostructures in Copolymers
Small-Angle X-ray Scattering (SAXS) is a complementary technique to WAXS that probes larger structural features, typically in the range of 1 to 100 nanometers. rigaku.comscispace.com This makes it an ideal tool for investigating the nanoscale morphology of block copolymers, including those containing this compound. Block copolymers can self-assemble into various ordered nanostructures, such as spheres, cylinders, and lamellae, and SAXS is used to determine the size, shape, and arrangement of these domains. acs.org
In the context of copolymers derived from this compound, SAXS is employed to characterize the microphase-separated structures that form due to the incompatibility of the different polymer blocks. For instance, in amphiphilic block copolymers of poly(ethylene oxide) (PEO) and poly(5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one) (PMEC), SAXS can be used to study the internal organization of nanoparticles formed in aqueous solutions. mdpi.com
The scattering pattern obtained from a SAXS experiment provides information about the long-period spacing, which corresponds to the center-to-center distance between adjacent domains of the same type. By analyzing the positions and intensities of the scattering peaks, the morphology of the self-assembled structure can be deduced. acs.org
Research on various block copolymer systems demonstrates the power of SAXS in morphological analysis. For example, in studies of poly(2,5-dimethyl-1,4-phenylene oxide)-b-poly(dimethylsiloxane) block copolymers, SAXS, in conjunction with transmission electron microscopy (TEM), was used to identify spherical, lamellar, and cylindrical morphologies depending on the volume fraction of the constituent polymers. acs.org Similarly, for block copolymers containing nucleobase-functionalized segments, SAXS revealed trends in inter-domain spacing as a function of the center block's molecular weight. vt.edu
The table below presents examples of how SAXS is used to characterize the nanostructures of copolymers, including those analogous to systems that could be formed with this compound.
| Copolymer System | Key SAXS Findings | Reference |
| Nucleobase-functionalized block copolymers | Revealed trends in inter-domain spacing as a function of the molecular weight of the central block. | vt.edu |
| Poly(2,6-dimethyl-1,4-phenylene ether)-b-poly(dimethylsiloxane) (PPE-b-PDMS) | Used to identify various nanometer-scale ordered structures, including spheres, lamellae, and cylinders, depending on the volume fraction of the constituent polymers. | acs.org |
| Poly(lactide)-block-poly(2-isopropyl-2-oxazoline) (PLLA-b-PiPOx) | The SAXS pattern after isothermal crystallization showed peaks corresponding to q-values of 0.16, 0.08, and 0.03 Å⁻¹, indicating a well-defined, ordered nanostructure. | rsc.org |
| Triblock copolymers with fractal interfaces | SAXS data was used to determine that the interface between blocks was sharp, and the interface roughness could be described by a fractal dimension. | aps.org |
Computational and Theoretical Investigations of 5 Methyl 1,3 Dioxan 2 One Chemistry
Quantum Chemical Studies on 5-Methyl-1,3-dioxan-2-one Reactivity and Ring Strain
Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound, such as its reactivity and the energetic driving forces for its polymerization. These calculations can precisely model the electronic structure and energy of molecules, providing deep insights into reaction pathways and the stability of various chemical species.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to map the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and reaction enthalpies for various mechanistic steps in the polymerization of cyclic carbonates.
For the ring-opening polymerization (ROP) of monomers like this compound, DFT calculations can elucidate the detailed mechanism, including initiation, propagation, and termination steps. These calculations are crucial for comparing the feasibility of different reaction pathways and understanding the role of catalysts. For instance, in organocatalyzed ROP, DFT studies have shown that a dual activation mechanism, involving hydrogen bonding to the monomer's carbonyl group and activation of an initiator by the catalyst, is often energetically favored over a direct nucleophilic attack. mdpi.com
A critical aspect of cyclic carbonate polymerization is the competition between chain propagation and undesirable side reactions, such as backbiting, which leads to the formation of cyclic oligomers and limits the molecular weight of the resulting polymer. DFT calculations have been employed to compute the energy barriers for both propagation and backbiting. Studies on related metal-salen catalyst systems show that backbiting from a metal-coordinated alkoxide intermediate is a key side reaction, and understanding its energy barrier is vital for designing more selective catalysts. nih.gov The relative free energies calculated via DFT can predict whether a catalytic system will favor the formation of high-molecular-weight polymers or the undesired cyclic byproducts. rsc.org
The ring-strain energy is a significant thermodynamic driver for ROP. While highly strained rings polymerize more readily, the stability of the resulting polymer also plays a crucial role. acs.org A semi-empirical method using the PM3 Hamiltonian calculated the ring-strain energy of a six-membered cyclic carbonate to be 2.86 kcal/mol greater than that of a five-membered one, providing a quantitative measure of the driving force for polymerization. researchgate.net
| Reaction Step | Catalyst System | Monomer | Calculated Energy Barrier (kcal/mol) | Significance |
|---|---|---|---|---|
| Initiation (Nucleophilic Attack) | TBD (Organocatalyst) | Trimethylene Carbonate | 11.3 | Low barrier indicates efficient initiation of polymerization. mdpi.com |
| Propagation | Co(III)K(I) Dinuclear | Propylene Oxide/CO₂ | ~15-18 | Represents the rate-determining step for polymer chain growth. nih.gov |
| Backbiting (from alkoxide) | Anionic (uncatalyzed) | Propylene Carbonate | 11.8 | A competitive, low-energy side reaction that limits polymer chain length. nih.gov |
| Backbiting (from carbonate) | Anionic (uncatalyzed) | Propylene Carbonate | 18.5 | Higher barrier than alkoxide backbiting, making it a less frequent side reaction. nih.gov |
Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These calculations provide highly accurate descriptions of molecular properties such as electronic structure, bond energies, and vibrational frequencies. For this compound, ab initio calculations can reveal how the methyl substituent at the C5 position influences the geometry and electronic properties of the carbonate ring.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and location of the HOMO indicate the molecule's susceptibility to electrophilic attack, while the LUMO points to its reactivity towards nucleophiles. In the context of ROP, the LUMO is typically centered on the carbonyl carbon, which is the site of nucleophilic attack by the initiator or the growing polymer chain. The methyl group can subtly alter the energy of these frontier orbitals, thereby modulating the monomer's reactivity.
Bond energetics, such as bond dissociation energies, can also be determined using ab initio methods. These calculations help to quantify the strength of the ester linkages within the cyclic monomer. The strain within the six-membered ring, a combination of torsional and angle strain, weakens the acyl-oxygen bonds, making them susceptible to cleavage during the ring-opening process. Comparing the calculated bond energies in the strained cyclic monomer to those in its linear polymer counterpart provides a direct measure of the enthalpic driving force for polymerization. rsc.org While specific ab initio studies focused solely on this compound are not prevalent in the literature, the methodologies have been well-established for similar molecules, such as other 1,3-dioxane (B1201747) derivatives and cyclic carbonates. acs.org
| Calculated Property | Methodology | Significance for Reactivity and Polymerization |
|---|---|---|
| Optimized Molecular Geometry | e.g., MP2, CCSD(T) | Determines the ground-state conformation (e.g., chair, boat) and bond lengths/angles, revealing sources of ring strain. |
| Frontier Molecular Orbitals (HOMO/LUMO) | e.g., HF, MP2 | Identifies sites of nucleophilic and electrophilic attack, predicting the monomer's intrinsic reactivity. |
| Natural Bond Orbital (NBO) Analysis | e.g., HF, DFT | Analyzes charge distribution and delocalization effects, such as hyperconjugation, which influence stability and reactivity. |
| Ring Strain Energy (RSE) | Isodesmic or Homodesmotic Reactions | Quantifies the thermodynamic driving force for ring-opening polymerization. researchgate.net |
| Vibrational Frequencies | e.g., MP2, CCSD(T) | Predicts infrared and Raman spectra for experimental comparison and confirms that optimized structures are true energy minima. |
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Molecular Dynamics (MD) Simulations of this compound Polymerization Systems
While quantum mechanics excels at describing individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations track the motion of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe dynamic processes like polymerization and the resulting polymer's behavior in bulk.
Atomistic MD simulations model every atom in the system explicitly. These simulations are invaluable for studying the initial stages of polymerization, where the interactions between the monomer, catalyst, and initiator are critical. For instance, in the lipase-catalyzed ROP of a closely related monomer, 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426), atomistic simulations could be used to model the docking of the monomer into the enzyme's active site. researchgate.netrsc.org
Such simulations would reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) that orient the monomer for nucleophilic attack by the enzyme's active site residue (e.g., serine). The simulation can also track the conformational changes in both the monomer and the enzyme during the catalytic cycle. By observing the dynamics of the growing polymer chain as it elongates from the active site, researchers can gain insights into how the catalyst controls the polymerization and influences the polymer's tacticity and molecular weight distribution.
| Component | Description | Example |
|---|---|---|
| Input: Force Field | A set of parameters describing the potential energy of the system, including bond stretching, angles, dihedrals, and non-bonded interactions. | CHARMM, AMBER, OPLS-AA |
| Input: System Setup | The initial coordinates of all atoms for the monomer, catalyst, initiator, and solvent in a simulation box. | This compound and a lipase (B570770) catalyst in a water box. researchgate.net |
| Simulation Process | Solving Newton's equations of motion iteratively for a defined time step (e.g., 1-2 femtoseconds) under specific conditions (temperature, pressure). | Equilibration followed by a production run for several nanoseconds. |
| Output: Trajectory | A file containing the positions, velocities, and forces of all atoms at each time step. | A "movie" of the molecular motion. |
| Output: Analysis | Calculation of structural and dynamic properties from the trajectory. | Radial distribution functions (RDFs), root-mean-square deviation (RMSD), interaction energies, diffusion coefficients. |
While atomistic simulations provide high detail, they are computationally expensive and limited to relatively small systems and short timescales. To study the large-scale structure and long-term dynamics of the resulting poly(this compound), researchers turn to coarse-grained (CG) simulations. In a CG model, groups of atoms (e.g., a monomer repeat unit or a phenyl group) are lumped together into single "superatoms" or "beads". mdpi.comuni-konstanz.de
This reduction in the number of degrees of freedom allows for simulations that span much larger length and time scales (microseconds to milliseconds). CG models are parameterized to reproduce certain properties of the underlying atomistic system, such as structural distribution functions or bulk density. nih.gov For polycarbonates, CG simulations have been successfully used to study polymer melt structure, chain entanglement, glass transition phenomena, and the interaction of polymer films with surfaces. uni-konstanz.deacs.orgscilit.com A CG model of poly(this compound) would enable the investigation of properties like its radius of gyration, persistence length, and viscoelastic behavior, which are critical for determining its macroscopic material properties.
| Feature | Atomistic Simulation | Coarse-Grained (CG) Simulation |
|---|---|---|
| Level of Detail | All atoms are represented explicitly. | Groups of atoms are represented as single beads. mdpi.com |
| Typical System Size | 10⁴ - 10⁶ atoms | 10⁵ - 10⁷ beads (representing many more atoms) |
| Typical Timescale | Nanoseconds (ns) | Microseconds (µs) to milliseconds (ms) |
| Primary Applications | Reaction mechanisms, local structure, monomer-catalyst interactions. | Polymer melt dynamics, chain entanglement, glass transition, self-assembly. scilit.com |
| Example for Polycarbonates | Simulating the initial ring-opening step of a monomer at a catalyst's active site. | Simulating the rheological properties of a bulk polycarbonate melt. nih.gov |
Atomistic Simulations of Monomer-Catalyst Interactions and Propagation
Computational Design and Optimization of Catalysts for this compound Synthesis and Polymerization
One of the most impactful applications of computational chemistry in this field is the rational design of catalysts. By providing a detailed mechanistic understanding, theoretical studies can guide experimental efforts to develop more efficient, selective, and sustainable catalysts. rsc.org
For the synthesis of this compound, which can be produced via the coupling of CO₂ and the corresponding epoxide or the reaction of a 1,3-diol with a carbonyl source, computation helps in designing catalysts that operate under mild conditions. acs.org DFT calculations can screen potential catalysts by evaluating the energy barriers for key steps like epoxide activation and CO₂ insertion. rsc.org For example, studies have shown that catalysts with dual functionality, such as those possessing both a Lewis acidic site to activate the epoxide and hydrogen-bond donor groups to activate CO₂, are particularly effective. Computational screening can rapidly assess how modifications to the catalyst's ligand structure (e.g., changing electronic or steric properties) would impact its activity, accelerating the discovery of optimal catalysts.
Similarly, for the ring-opening polymerization of this compound, computational studies are crucial for optimizing catalysts that maximize polymer molecular weight and minimize side reactions. By calculating the energy profiles for propagation versus backbiting, researchers can identify the structural features of a catalyst that favor the desired polymerization pathway. For instance, computations have revealed that bifunctional catalysts, which can stabilize the growing polymer chain end while activating the next monomer, are highly effective at suppressing backbiting. rsc.org This synergy between computational prediction and experimental validation provides a powerful paradigm for developing next-generation catalysts for producing advanced polycarbonate materials.
| Strategy | Computational Method | Objective | Example from Literature |
|---|---|---|---|
| Mechanistic Elucidation | DFT, Ab Initio | Identify the rate-determining step and key intermediates in the catalytic cycle. | Revealing a new polymerization-like mechanism for CO₂ fixation. rsc.org |
| Screening of Candidates | DFT | Rapidly evaluate the predicted activity of a library of potential catalyst structures. | Comparing different metal centers (e.g., Zn, Co) or ligand modifications. acs.org |
| Rationalizing Selectivity | DFT | Understand why a catalyst favors one product over another (e.g., polymer vs. cyclic carbonate). | Calculating energy barriers for propagation vs. backbiting to predict polymer selectivity. nih.govrsc.org |
| Substrate-Catalyst Interaction | MD, DFT | Analyze how the catalyst binds and orients the monomer for reaction. | Modeling the role of hydrogen bonding and ion-pairing in scorpionate organocatalysts. |
| Predicting Kinetic Parameters | Transition State Theory with DFT energies | Estimate reaction rates and compare them with experimental data to validate the proposed mechanism. | Correlating calculated activation energies with experimentally observed polymerization rates. mdpi.com |
Virtual Screening of Potential Catalysts
Virtual screening has emerged as a powerful tool to identify novel and efficient catalysts for the ring-opening polymerization (ROP) of cyclic monomers like this compound, mitigating the time and resource-intensive nature of traditional experimental screening. By leveraging computational power, vast libraries of potential catalyst candidates can be evaluated in silico to prioritize the most promising ones for synthesis and testing.
Recent research has demonstrated the use of extensible software platforms that integrate informatics and artificial intelligence to accelerate polymer discovery. chemrxiv.org In one such approach, generative models are employed to create novel catalysts for specific monomers. For instance, new potential catalysts were computationally generated for derivatives of this compound, such as benzyl (B1604629) 5-methyl-2-oxo-1,3-dioxane-5-carboxylate. chemrxiv.orgresearchgate.net These generated catalysts are then evaluated based on various predicted properties, including their synthesizability. chemrxiv.org This data-driven workflow enables the rapid identification of non-obvious catalyst structures that might be overlooked in conventional experimental searches.
The table below illustrates a conceptual output from a virtual screening process, showcasing generated catalyst candidates for a monomer structurally related to this compound and their predicted properties.
Table 1: Example of Virtually Screened Catalyst Candidates and Predicted Properties
| Catalyst Candidate | Predicted Monomer Conversion (%) | Synthesizability Score (SAS) |
| Catalyst A | 85 | 2.5 |
| Catalyst B | 92 | 3.1 |
| Catalyst C | 78 | 2.2 |
| Catalyst D | 95 | 4.5 |
Note: Data is illustrative, based on methodologies described in research. chemrxiv.orgresearchgate.net SAS is a score from 1 (easy to synthesize) to 10 (very difficult to synthesize).
Predictive Modeling of Catalytic Activity and Selectivity
Beyond initial screening, computational models are developed to predict the activity and selectivity of catalysts with greater precision. These predictive models often use machine learning algorithms trained on datasets from high-throughput experimentation (HTE) or existing literature. oulu.fi The models correlate catalyst structures and reaction conditions with outcomes like reaction yield and product selectivity. beilstein-journals.orgnih.gov
For the polymerization of cyclic carbonates, recommender systems have been developed to guide the inverse design of polymers. acs.org These systems can predict which monomer-catalyst combinations will achieve a desired outcome, such as high monomer conversion or specific polymer dispersity (Đ). acs.org For example, a model trained on experimental data for the ROP of various cyclic carbonates, including derivatives like tert-butyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, can recommend optimal catalysts and initiators to achieve a polymer with a narrow dispersity (e.g., Đ between 1.05 and 1.15). acs.org
These models use various catalyst and monomer descriptors, which can include electronic, steric, and thermodynamic properties, to build a relationship with the target property. acs.org The table below shows a representative dataset that could be used to train such a predictive model, linking catalysts to experimental outcomes for a this compound derivative.
Table 2: Predictive Modeling Data for ROP of a this compound Derivative
| Monomer | Catalyst | Initiator | Monomer Conversion (%) | Dispersity (Đ) |
| TMC-tBu | U-2-CF₃-Ph | BnOH | 99 | 1.12 |
| TMC-tBu | TBD | BnOH | 98 | 1.25 |
| TMC-tBu | DBU | BnOH | 95 | 1.30 |
| TMC-tBu | U-2-CF₃-Cy | Pyrene-Bu-OH | 99 | 1.10 |
Data adapted from research on related cyclic carbonates. acs.orgrsc.org TMC-tBu represents tert-butyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.
Cheminformatics and Machine Learning Approaches in this compound Research
Cheminformatics and machine learning (ML) are transforming research into this compound by enabling the analysis of complex chemical data and the prediction of experimental results. These data-driven techniques are crucial for understanding structure-property relationships and accelerating the design of new polymers. aip.org
Data-Driven Prediction of Polymerization Outcomes
Machine learning models can accurately predict the outcomes of polymerization reactions, such as monomer conversion, molecular weight, and dispersity, based on the inputs of monomer, catalyst, initiator, solvent, and reaction conditions. chemrxiv.org An extensible data model and flexible polymer representation are key to unifying experimental data and enabling the creation of robust predictive models. chemrxiv.orgresearchgate.net
For example, a "Reaction Transformer" model has been developed that can predict the conversion of monomer-catalyst pairs. chemrxiv.org When applied to monomers like benzyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, these models have shown strong performance in predicting experimental outcomes. chemrxiv.orgresearchgate.net This capability allows researchers to perform in silico experiments to identify optimal reaction conditions before entering the laboratory. Data-driven approaches can also quantify complex polymer characteristics, such as codon distributions in copolymers, which are difficult to determine experimentally but are crucial for engineering polymer functions. rsc.org
The performance of such predictive models is a critical aspect of their utility, as illustrated in the conceptual table below.
Table 3: Performance of a Machine Learning Model for Predicting Polymerization Properties
| Predicted Property | Model Performance Metric (R²) |
| Monomer Conversion | 0.92 |
| Number-Average Molecular Weight (Mn) | 0.88 |
| Dispersity (Đ) | 0.85 |
Note: This table is illustrative of typical model performance reported in the literature for polymer informatics. chemrxiv.orgresearchgate.net
Machine Learning for Reaction Pathway Discovery
Machine learning is not only used for prediction but also for the discovery of entirely new reaction pathways and mechanisms. chemrxiv.org By training models on vast databases of known chemical reactions, ML algorithms can suggest novel synthetic routes or identify unexpected side reactions. beilstein-journals.org This is particularly valuable in complex systems like polymerization, where multiple competing reaction pathways can exist.
Techniques such as computer-aided synthesis planning (CASP) can propose synthetic routes for a target molecule, and these approaches are being extended to polymer chemistry. beilstein-journals.org Furthermore, ML models can analyze high-resolution mass spectrometry data from reaction mixtures to identify previously unknown reaction products and intermediates, thereby uncovering new transformations. researchgate.net While direct published examples for this compound are emerging, the methodologies are well-established. For instance, ML has been used to guide the discovery of new electrochemical reactions by screening thousands of potential reactions in silico, with a high success rate upon experimental validation. chemrxiv.org This approach could be applied to explore novel polymerization or modification pathways for polymers derived from this compound. Interpretable ML models can also uncover biases in existing reaction data, leading to a more realistic understanding of chemical reactivity. bohrium.com
Sustainable Aspects and End of Life Considerations for 5 Methyl 1,3 Dioxan 2 One Derived Materials
Biodegradation Pathways of Poly(5-methyl-1,3-dioxan-2-one) and Related Copolymers
Aliphatic polycarbonates, including those derived from this compound, are recognized for their potential biodegradability, a feature that makes them highly attractive for biomedical and environmental applications. rsc.orgmdpi.com The degradation process primarily involves the cleavage of carbonate linkages in the polymer backbone, which can be initiated by enzymatic or simple hydrolytic action. The presence of functional groups, which can be readily incorporated into polymers using derivatives of this compound, plays a crucial role in modulating the rate and mechanism of biodegradation. acs.orgresearchgate.net
The enzymatic degradation of polycarbonates is a key aspect of their biocompatibility and environmental breakdown. Enzymes such as lipases and esterases, which are ubiquitous in nature, can catalyze the hydrolysis of the carbonate and ester bonds within the polymer chain.
Research has shown that various lipases are not only capable of catalyzing the ring-opening polymerization of functionalized 1,3-dioxan-2-one (B34567) monomers but are also implicated in their degradation. A study on the polymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) found that lipase (B570770) AK from Pseudomonas fluorescens was a highly effective catalyst. acs.org The same study noted that after the removal of the benzyl (B1604629) protecting group to expose a pendent carboxyl group, the resulting polycarbonate is expected to have enhanced biodegradability. acs.org This is because the presence of hydrophilic carboxyl groups can facilitate enzyme access to the polymer backbone.
Copolymers containing derivatives of this compound have been explicitly shown to undergo enzymatic degradation. For instance, copolymers of 5-methyl-5-methoxycarbonyl-1,3-dioxan-2-one and D,L-lactide were observed to degrade in the presence of Proteinase K. Similarly, studies on related poly(esteracetal)s, such as those derived from 2-methyl-1,3-dioxan-4-one, have demonstrated degradation when exposed to lipases like Novozyme 435. rsc.org The general mechanism involves the enzymatic hydrolysis of the ester or carbonate linkages, breaking down the long polymer chains into smaller, water-soluble oligomers and, ultimately, into monomeric units that can be metabolized by microorganisms.
| Enzyme | Polymer/Copolymer System | Observation |
| Lipase AK (Pseudomonas fluorescens) | Poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) | Effective catalyst for polymerization; resulting carboxylated polymer expected to have enhanced biodegradability. acs.org |
| Proteinase K | Poly(5-methyl-5-methoxycarbonyl-1,3-dioxan-2-one-co-D,L-lactide) | Demonstrated enzymatic degradation of the copolymer. |
| Novozyme 435 (Candida antarctica lipase B) | Poly(2-methyl-1,3-dioxan-4-one) | Capable of degrading the related poly(esteracetal). rsc.org |
| Pseudomonas Lipase | Copolymers of PCL and PLLA | Effective degradation, with rates dependent on copolymer composition. researchgate.net |
In addition to enzymatic action, polycarbonates can degrade via simple hydrolysis, where water molecules attack the carbonate linkages. The rate of hydrolytic degradation is highly dependent on environmental factors such as pH, temperature, and the chemical structure of the polymer, including its side chains and end-groups. Generally, aliphatic polycarbonates exhibit greater resistance to hydrolysis compared to aliphatic polyesters, providing a balance between stability during use and degradation at end-of-life. nsf.gov
The degradation kinetics can be influenced by the hydrophilicity of the polymer and the presence of catalytic groups. For example, a highly water-soluble derivative, poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one), was found to be stable with no degradation observed after 48 hours in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C. researchgate.net This indicates a degree of stability under physiological conditions.
Degradation rates are typically accelerated under acidic or basic conditions. The mechanism can involve random chain scission or a "backbiting" process, where a terminal hydroxyl group attacks a carbonate linkage within the same chain, leading to the release of a cyclic monomer. uu.nl This backbiting mechanism is well-documented for polylactic acid and is considered a potential pathway for polycarbonate degradation, significantly influenced by the nature of the polymer's end-groups. uu.nl Studies on related polyphosphoesters have shown that degradation rates and mechanisms (random scission vs. backbiting) can be precisely tuned by altering the polymer's side-chain structure and the environmental pH. utwente.nl
The ultimate biodegradation of poly(this compound) based materials in the environment relies on the action of microorganisms. Bacteria and fungi are the primary sources of the lipases and esterases that enzymatically break down these polymers. researchgate.net While specific studies on the microbial consortia that degrade poly(this compound) are not yet prevalent, the principles are well-established from research on other biodegradable polymers.
The process begins with the colonization of the polymer surface by microorganisms. These microbes secrete extracellular enzymes that hydrolyze the polymer into smaller fragments. These fragments, such as oligomers and monomers, can then be transported into the microbial cells and utilized as carbon and energy sources, ultimately being mineralized into carbon dioxide and water under aerobic conditions.
The chemical structure of the polymer is a determining factor for microbial action. The introduction of functional groups, a key feature of polymers derived from this compound, can significantly enhance biodegradability by altering the polymer's hydrophilicity and providing better access for microbial enzymes. researchgate.net For example, polymers with free carboxyl groups are generally more susceptible to microbial attack than their neutral counterparts. acs.org
Hydrolytic Stability Studies in Various Environmental Conditions
Chemical Recycling and Depolymerization of Poly(this compound)
A cornerstone of the sustainability of these materials is their design for chemical recycling. Unlike mechanical recycling, which often leads to downcycling, chemical recycling can depolymerize the polymer back to its original high-purity monomer. This monomer can then be used to produce new, virgin-quality polymer, creating a closed-loop system that minimizes waste and reduces the demand for virgin feedstocks. nsf.gov
Polycarbonates derived from six-membered cyclic carbonates exist in equilibrium with their monomers. acs.org By applying the appropriate catalyst and shifting the equilibrium—typically by heating under vacuum to remove the volatile monomer as it forms—the polymer can be efficiently "unzipped" back to its starting material. rsc.org This process is known as ring-closing depolymerization.
Studies have demonstrated that the depolymerization of polycarbonates can be achieved with high efficiency using organocatalysts. The choice of catalyst and the substitution pattern on the polymer backbone are critical factors that influence the reaction conditions and monomer recovery yield. Research on the anionic equilibrium polymerization of related monomers, like 5-methyl-5-phenyl-1,3-dioxan-2-one, has confirmed that the depolymerization process is governed by thermodynamic parameters, and the monomer can be recovered from the polymer chain. acs.org
A systematic study on ring-closing depolymerization of various polycarbonates to their corresponding six-membered cyclic carbonate monomers has shown high recovery yields.
| Catalyst System | Polymer Precursor | Recovered Monomer | Distillation Temp. (°C) | Yield (%) |
| NaH / DEC | Poly(1,3-dioxan-2-one) | 1,3-Dioxan-2-one | >180 | 85 |
| NaH / DEC | Poly(5,5-dimethyl-1,3-dioxan-2-one) | 5,5-Dimethyl-1,3-dioxan-2-one (B1295347) | >180 | 90 |
| NaH / DEC | Poly(5-methyl-5-propyl-1,3-dioxan-2-one) | 5-Methyl-5-propyl-1,3-dioxan-2-one | >180 | 80 |
Data sourced from a study on ring-closing depolymerization of aliphatic polycarbonates. rsc.org
Beyond closed-loop recycling, there is significant potential for the valorization and upcycling of waste polymers derived from this compound. Upcycling involves converting polymer waste into new materials or chemical feedstocks with a higher value than the original product.
One major strategy involves leveraging the functional groups inherent to this class of monomers. rsc.orgnih.gov For example, a polymer with protected carboxyl groups can be deprotected after its primary use, and the resulting functional polymer can be used in high-value applications such as drug delivery systems, where the carboxyl groups serve as attachment points for therapeutic agents. acs.orgnih.gov This transforms a bulk material into a specialized biomedical product.
Another advanced upcycling approach is the chemical conversion of one type of polymer waste into a monomer for a different, often more valuable, polymer. For instance, processes have been developed for the organocatalytic depolymerization of waste bisphenol A-polycarbonate (BPA-PC) to produce trimethylene carbonate (TMC), a valuable monomer for biocompatible polymers used in medical devices. rsc.orgrsc.org This demonstrates the principle of transforming a common plastic waste stream into a high-value chemical feedstock. Similar strategies could be envisioned for poly(this compound) waste, potentially converting it into other useful cyclic monomers or platform chemicals, fully embracing the concept of a circular and sustainable materials economy.
Catalyst-Mediated Depolymerization to Recover this compound Monomer
Life Cycle Assessment (LCA) of this compound Production and Polymer Applications
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its life cycle, from raw material extraction to disposal. mdpi.comamericanchemistry.com For this compound, a cradle-to-gate LCA, which covers the process from resource extraction to the factory gate, is instrumental in understanding the environmental footprint of its production and subsequent polymerization.
The synthesis of cyclic carbonates like this compound can be achieved through various chemical pathways, each with distinct environmental implications. While specific LCA data for this compound is not extensively documented in publicly available literature, insights can be drawn from assessments of similar six-membered cyclic carbonates.
Common synthetic routes often involve the reaction of a 1,3-diol with a carbonyl source. Traditional methods using toxic reagents like phosgene (B1210022) are being replaced by greener alternatives that utilize carbon dioxide (CO2) or dialkyl carbonates. rsc.orgresearchgate.net The environmental performance of these routes is heavily influenced by factors such as the choice of catalyst, solvent, reaction temperature, and energy consumption. For instance, the use of heavy metal catalysts can lead to significant environmental and health concerns due to their toxicity and the energy-intensive nature of their extraction and synthesis. mdpi.com In contrast, organocatalytic systems are being explored as a more benign alternative. researchgate.net
The choice of solvent also plays a crucial role. Many organic solvents are volatile, toxic, and their treatment as waste contributes to air pollution and other environmental hazards. mdpi.com Research into solvent-free reactions or the use of greener solvents is a key area of focus for reducing the environmental impact of cyclic carbonate synthesis.
Table 1: Key Parameters Influencing the Environmental Impact of Cyclic Carbonate Synthesis
| Parameter | Environmental Consideration | Potential for Improvement |
| Carbonyl Source | Use of toxic phosgene derivatives. | Utilization of CO2 or dialkyl carbonates as greener alternatives. |
| Catalyst | Heavy metal catalysts pose toxicity and extraction concerns. | Development and use of efficient organocatalysts or biocatalysts. |
| Solvent | Volatile organic solvents contribute to air pollution. | Implementation of solvent-free conditions or use of bio-based, less toxic solvents. |
| Energy Consumption | High reaction temperatures and pressures increase the carbon footprint. | Optimization of reaction conditions and catalyst activity to lower energy requirements. |
| By-products | Generation of hazardous waste. | Designing synthetic routes with higher atom economy and benign by-products. |
This table is a generalized representation based on findings for similar chemical syntheses.
A European Commission study highlighted that bio-based products can offer significant greenhouse gas (GHG) emission savings, potentially over 65%, with proper end-of-life management. european-bioplastics.org
Table 2: Comparative Environmental Impact Indicators for Bio-based vs. Petrochemical Products
| Environmental Impact Category | Bio-based Feedstocks | Petrochemical Feedstocks |
| Climate Change (GHG Emissions) | Generally lower, potential for carbon neutrality. | Higher, due to reliance on fossil fuels. |
| Fossil Fuel Depletion | Significantly lower. | Primary contributor. |
| Land Use | A potential concern depending on the biomass source. | Minimal direct impact. |
| Eutrophication & Acidification | Can be higher due to agricultural practices (fertilizer use). | Can be significant due to industrial emissions. |
| Water Consumption | Can be high depending on the crop and irrigation needs. | Varies with the specific industrial process. |
This table presents a generalized comparison based on LCA studies of various bio-based and petrochemical products.
Environmental Impact Assessment of Synthetic Routes
Utilization of Bio-based Feedstocks for Sustainable this compound Synthesis
The transition to a bio-based economy necessitates the development of efficient pathways to convert renewable biomass into valuable platform chemicals and monomers like this compound. mdpi.com
While a direct, optimized pathway for the synthesis of this compound from biomass is still an active area of research, several biomass-derived precursors hold promise. The key is to identify platform molecules that can be efficiently converted to the necessary 1,3-diol intermediate for subsequent cyclization.
Glycerol (B35011), a by-product of biodiesel production, is an abundant and versatile platform molecule. whiterose.ac.uk It can be converted into various derivatives, including 1,3-propanediol (B51772), a direct precursor for the synthesis of the parent 1,3-dioxan-2-one. The synthesis of the "methyl" derivative would require a modified starting diol.
Another potential route involves the use of carbohydrates. For example, L-rhamnose, a sugar that can be derived from biomass, has been investigated for the production of 5-methylfurfural. researchgate.net While not a direct precursor, this demonstrates the potential for converting specific sugars into functionalized molecules. The catalytic conversion of biomass-derived compounds, such as levoglucosanol, into polyols also presents opportunities for creating the diol building blocks necessary for cyclic carbonate synthesis. wisc.edu
The development of efficient catalytic systems is paramount for the economic viability of these bio-based routes. This includes catalysts for the selective hydrogenation, hydrogenolysis, and rearrangement of biomass-derived molecules to yield the desired diol precursors. researchgate.netroyalsocietypublishing.org
Table 3: Potential Biomass-Derived Precursors and Conversion Pathways
| Biomass Precursor | Potential Intermediate | Key Conversion Steps |
| Glycerol | 1,3-Propanediol derivatives | Dehydration, Hydrogenation |
| Levulinic Acid | γ-Valerolactone (GVL) | Hydrogenation, Ring-opening |
| Sugars (e.g., Glucose, Xylose) | Polyols, Furans | Fermentation, Hydrogenolysis, Reforming |
| Lignin | Aromatic diols | Depolymerization, Hydrodeoxygenation |
This table outlines potential, generalized pathways that are subjects of ongoing research.
Emerging Research Directions and Future Outlook for 5 Methyl 1,3 Dioxan 2 One
Integration of 5-Methyl-1,3-dioxan-2-one Polymers in Advanced Functional Materials
The integration of polymers derived from this compound into advanced functional materials is a rapidly growing area of research. These polymers offer a bio-based alternative to traditional plastics with the potential for high-performance characteristics.
Polymers based on this compound are contributing to the development of high-performance bio-based plastics, which are derived from renewable resources and offer a more sustainable alternative to petroleum-based polymers. mdpi.comnih.gov The focus is on creating materials that not only are environmentally friendly but also exhibit comparable or superior mechanical and thermal properties. For instance, the modification of polylactide (PLA), a common bioplastic, with polymers from this compound can enhance its properties for more demanding applications. nih.gov
Detailed research findings indicate that the thermal properties of these polymers can be tuned. For example, a homopolymer of cinnamate-functional 5-methyl-5-cinnamoyloxymethyl-1,3-dioxan-2-one with a molecular weight of 6000 g/mol exhibits a glass transition temperature (Tg) of 42°C. rsc.org This tunability is crucial for creating plastics that can withstand a range of temperatures suitable for various applications.
Below is a table summarizing the properties of a high-performance bio-based plastic derived from a functionalized this compound monomer.
| Property | Value |
| Monomer | Cinnamate-functional 5-methyl-5-cinnamoyloxymethyl-1,3-dioxan-2-one |
| Molecular Weight ( g/mol ) | 6000 |
| Glass Transition Temperature (Tg) | 42°C |
| Polydispersity Index (ĐM) | 1.87 |
The creation of composites and nanocomposites using poly(this compound) as a matrix is another promising research avenue. By incorporating reinforcing agents such as nanoparticles or fibers, the mechanical strength, thermal stability, and barrier properties of the base polymer can be significantly improved.
Research has demonstrated the synthesis of block copolymers where a polycarbonate block, such as one derived from this compound derivatives, is combined with other polymer blocks like polystyrene. researchgate.net These block copolymers can self-assemble into well-defined nanostructures, which is a key characteristic for the development of advanced nanocomposites. For example, poly(styrene-b-methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) (PS-b-PMTC-Me) block copolymers have been shown to form perpendicular cylindrical domains on neutral surfaces after thermal annealing, a desirable morphology for applications in nanolithography. researchgate.net
The table below details the characteristics of a nanocomposite system based on a poly(this compound) derivative.
| Parameter | Description |
| Block Copolymer | Poly(styrene-b-methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) (PS-b-PMTC-Me) |
| Synthesis Method | Ring-opening polymerization (ROP) from hydroxy-functional polystyrene |
| Catalyst | Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Thin-Film Morphology | Perpendicularly oriented cylinders |
| Annealing Conditions | 170 °C for 5 minutes |
High-Performance Bio-based Plastics
Smart and Responsive Polymer Systems from this compound
"Smart" polymers, which can change their properties in response to external stimuli, represent a frontier in materials science. Polymers derived from this compound are being engineered to create such responsive systems.
Researchers have successfully synthesized polymers incorporating this compound derivatives that respond to various stimuli, including pH, temperature, and light. For instance, copolymers containing blocks of poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one) have been utilized to create biodegradable polymer prodrugs that release their payload in response to acidic conditions, such as those found in tumor microenvironments. mdpi.com
Furthermore, dual-responsive systems have been developed. For example, nanogels based on oligo(ethylene glycol) acrylate (B77674) (OEGA) and 2-(5,5-dimethyl-1,3-dioxan-2-yloxy)ethyl acrylate (a related dioxan-2-one derivative) exhibit both temperature and pH sensitivity. researchgate.net These nanogels shrink at elevated temperatures and can be hydrolyzed under acidic conditions. researchgate.net Similarly, diblock copolymers with a thermoresponsive block of poly[N-(2,2-dimethyl-1,3-dioxan-5-yl)methacrylamide] form nanoparticles above a certain transition temperature, which then disintegrate at a lower pH due to hydrolysis of the acetal (B89532) groups. nih.gov
The following table summarizes the characteristics of a dual-responsive polymer system.
| Polymer System | Stimuli | Response |
| Poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one)-based prodrug | Mildly acidic pH | Cleavage of hydrazone bonds and drug release mdpi.com |
| Nanogels with 2-(5,5-dimethyl-1,3-dioxan-2-yloxy)ethyl acrylate | Temperature and Redox | Shrinkage at 37°C and disruption by dithiothreitol (B142953) (DTT) researchgate.net |
| Diblock copolymers with poly[N-(2,2-dimethyl-1,3-dioxan-5-yl)methacrylamide] | Temperature and pH | Nanoparticle formation above 27-31°C; disintegration at pH 5 nih.gov |
The ability of a material to autonomously repair damage (self-heal) or to spontaneously organize into ordered structures (self-assemble) is highly desirable. Polyurethanes synthesized with 5-methyl-5-[(4-methoxy)-benzyloxycarbonyl]-1,3-dioxan-2-one) (MMC) have demonstrated both shape memory and self-healing properties. nih.gov The self-healing mechanism is driven by hydrogen bonding and π-π stacking, with a high recovery of initial mechanical properties (99.3%) observed within 6 hours at 37°C. nih.gov
Self-assembly is another key feature of block copolymers containing poly(this compound) derivatives. As mentioned previously, poly(styrene-b-methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) can self-assemble into cylindrical nanostructures. researchgate.net This behavior is fundamental to their application in nanotechnology and advanced materials.
A summary of a self-healing polymer system is provided in the table below.
| Polymer System | Key Monomer | Healing Conditions | Healing Efficiency | Driving Forces |
| Polyurethane | 5-methyl-5-[(4-methoxy)-benzyloxycarbonyl]-1,3-dioxan-2-one) (MMC) | 37°C for 6 hours | 99.3% recovery of initial mechanical properties | Hydrogen bonding, π-π stacking nih.gov |
Stimuli-Responsive Materials (e.g., pH, Temperature, Light)
Bio-Inspired and Biomedical Material Applications (focus on material science aspects, not clinical trials)
Drawing inspiration from biological systems, researchers are developing materials from this compound for biomedical applications, with a focus on the material science aspects. These materials are designed to be biocompatible and biodegradable, making them suitable for interaction with biological environments. nih.govnih.govfrontiersin.org
Aliphatic polycarbonates, the class of polymers to which poly(this compound) belongs, are well-regarded for their biocompatibility and tunable degradation profiles. researchgate.netresearchgate.net The ability to functionalize these polymers by carefully designing the cyclic carbonate monomer allows for the creation of materials with specific properties tailored for biomedical uses. researchgate.net For example, hydrophilic polycarbonates have been developed as a degradable alternative to commonly used polymers like poly(ethylene glycol) (PEG) for potential biomedical applications. researchgate.net
The synthesis of block copolymers with a polycarbonate outer block derived from 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) (MBC) and a polyester (B1180765) center block demonstrates the creation of multiblock structures that retain crystallinity, a crucial property for controlling the mechanical performance and degradation rate of biomaterials. researchgate.net
The table below lists some bio-inspired material applications and their relevant properties.
| Application Area | Polymer System | Key Features |
| Degradable Hydrophilic Polymers | Poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) (PMHPAC) | High water solubility, low cytotoxicity, readily functionalizable researchgate.net |
| Crystalline Block Copolymers | A–(B–A)n–B–A type multiblock copolymers with poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) (A) and poly(L-lactide) (B) | Retained crystallinity from the PLLA block, potential for tunable mechanical properties and degradation researchgate.net |
| Functionalizable Biomaterials | Copolymers of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) and trimethylene carbonate (TMC) | Introduction of double bonds for further functionalization, potential for tuning surface biocompatibility researchgate.net |
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | - |
| Poly(this compound) | - |
| Cinnamate-functional 5-methyl-5-cinnamoyloxymethyl-1,3-dioxan-2-one | - |
| Polylactic acid | PLA |
| Poly(styrene-b-methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) | PS-b-PMTC-Me |
| Diazabicyclo[5.4.0]undec-7-ene | DBU |
| Poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one) | - |
| Oligo(ethylene glycol) acrylate | OEGA |
| 2-(5,5-dimethyl-1,3-dioxan-2-yloxy)ethyl acrylate | - |
| Dithiothreitol | DTT |
| Poly[N-(2,2-dimethyl-1,3-dioxan-5-yl)methacrylamide] | - |
| 5-methyl-5-[(4-methoxy)-benzyloxycarbonyl]-1,3-dioxan-2-one) | MMC |
| Poly(ethylene glycol) | PEG |
| Poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) | PMHPAC |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | MBC |
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | MAC |
| Trimethylene carbonate | TMC |
Polymer Scaffolds for Tissue Engineering
The quest for ideal biomaterials for tissue engineering has led to a focus on synthetic polymers that are both biocompatible and biodegradable. Aliphatic polycarbonates derived from monomers like this compound are at the forefront of this research due to their favorable properties. researchgate.netibi-sa.com These polymers serve as temporary scaffolds that provide mechanical support and a framework for cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed. ibi-sa.comnih.gov
The functionalization of these polycarbonate scaffolds is a key area of research. By incorporating specific chemical groups, the surface properties of the scaffolds can be tailored to enhance biocompatibility and guide cellular response. For instance, derivatives of this compound, such as 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC), allow for the introduction of reactive double bonds into the polymer backbone. researchgate.net These bonds can then be used for post-polymerization modification, enabling the attachment of bioactive molecules or tuning the surface hydrophilicity, which is crucial for controlling protein adsorption and subsequent cell interactions. researchgate.net
Research has demonstrated that the architecture of the scaffold, including pore size and interconnectivity, plays a critical role in tissue regeneration. Macroporous hydrogels, for example, can facilitate intercellular signaling and have been shown to promote a significant increase in the expression of bone morphogenetic protein 2 (BMP-2), a key signaling molecule in bone formation. ibi-sa.com The versatility of polycarbonates based on the 1,3-dioxan-2-one (B34567) ring system allows for the creation of diverse architectures, from films to complex 3D structures, suitable for various tissue engineering applications, including bone and dental pulp regeneration. researchgate.netibi-sa.comnih.gov
Table 1: Properties of Functionalized Polycarbonates for Tissue Engineering
| Monomer Derivative | Functional Group | Purpose in Tissue Engineering | Research Finding |
|---|---|---|---|
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) | Allyl ester | Introduction of double bonds for post-polymerization modification. researchgate.net | Allows for tuning of surface biocompatibility of polycarbonate films. researchgate.net |
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Propargyl | Provides alkyne groups for "click" chemistry functionalization. researchgate.netrsc.org | Enables the synthesis of well-defined functional polycarbonates for creating diverse biomaterials from a single polymeric scaffold. researchgate.net |
Degradable Drug Delivery Vehicles (Material Science Aspects)
The material science of degradable polymers is central to the development of advanced drug delivery systems. Aliphatic polycarbonates synthesized from this compound and its functional variants are particularly promising due to their biocompatibility and tunable degradation profiles. researchgate.netmdpi.com These polymers can be formulated into various nanocarriers, such as micelles, nanoparticles, and polymersomes, which encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release. core.ac.uk
The presence of functional groups on the polycarbonate backbone is a critical design element. For example, pendent carboxyl groups, which can be introduced by polymerizing monomers like 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one followed by debenzylation, can enhance the polymer's water solubility and biodegradability. acs.org These carboxyl groups also serve as handles for conjugating drugs or targeting ligands. core.ac.uk Researchers have developed a polycarbonate analogue to poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a well-known polymer-drug conjugate platform, by amidating a carboxylic acid-functional polycarbonate with 1-amino-2-propanol. The resulting polymer, poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) (PMHPAC), is highly water-soluble and readily functionalizable, presenting a degradable alternative to non-degradable polymers like PHPMA and PEG. researchgate.net
Amphiphilic block copolymers, which consist of a hydrophilic block (like polyethylene (B3416737) oxide, PEO) and a hydrophobic polycarbonate block, can self-assemble in aqueous environments to form core-shell micellar structures. mdpi.com The hydrophobic core serves as a reservoir for poorly water-soluble drugs. The choice of the hydrophobic polycarbonate block, such as poly(5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one) (PMEC), influences the stability of the nanoparticles and their drug-loading capacity. mdpi.com The degradation of the polycarbonate backbone into non-toxic small molecules is a key advantage for in vivo applications. researchgate.net
Table 2: Research Findings on Polycarbonates for Drug Delivery
| Polymer System | Monomer Used | Key Feature | Application Finding |
|---|---|---|---|
| Poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) (PMHPAC) | Carboxylic acid-functional polycarbonate precursor | Water-soluble, functionalizable, degradable | Designed as a degradable alternative to PHPMA and PEG for drug delivery. researchgate.net |
| PEO-b-Poly(5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one) (PEO-b-PMEC) | 5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one | Amphiphilic block copolymer | Acts as a stabilizer for lyotropic liquid crystalline nanoparticles for hydrophobic drug delivery. mdpi.com |
Challenges and Opportunities in the Scalable Production and Application of this compound
The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities for this compound and its polymers. A primary challenge in scaling up the synthesis of specialty monomers is maintaining high purity and yield. acs.org Impurities can significantly affect polymerization kinetics and the final properties of the polymer, such as molecular weight and thermal stability. acs.org The development of robust and cost-effective purification methods is therefore crucial for commercial viability.
Another challenge lies in the polymerization process itself. While ring-opening polymerization is an efficient method for producing well-defined polycarbonates, controlling the reaction on a large scale to achieve consistent polymer characteristics can be difficult. mdpi.com The choice of catalyst is critical; it must be highly active and selective to minimize side reactions and ensure a narrow molecular weight distribution. Furthermore, the removal of the catalyst from the final polymer product is often necessary for biomedical applications, adding complexity and cost to the manufacturing process.
Despite these challenges, significant opportunities exist. The increasing demand for high-performance, sustainable, and biocompatible polymers in the biomedical and pharmaceutical industries provides a strong market driver. There is an opportunity to develop more efficient, "green" synthesis routes for this compound, potentially utilizing renewable feedstocks and environmentally benign catalysts. uliege.be For instance, the use of biocatalysis, such as enzyme-catalyzed polymerization, could offer a milder and more selective alternative to traditional chemical catalysts. acs.org Innovations in process engineering, such as the use of continuous flow reactors (e.g., Continuous Stirred-Tank Reactors - CSTRs), could also improve scalability, process control, and product consistency. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-1,3-dioxan-2-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclocarbonylation of substituted diols with carbonyl compounds under acidic catalysis. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus for azeotropic water removal improves yield (70–85%) by shifting equilibrium . Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., Sn(Oct)₂) enhance regioselectivity in cyclic carbonate formation .
- Reaction time/temperature : Prolonged reflux (6–8 hrs) at 110–120°C ensures complete conversion.
- Purity control : Pre-drying reactants (e.g., vacuum drying TMC at 25°C for 12 hrs) minimizes side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies ring substituents (e.g., methyl at δ 1.2–1.4 ppm) and carbonyl groups (δ 150–160 ppm) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between dioxane O and hydroxyl groups) .
- GPC : Determines molecular weight distribution in copolymer systems (e.g., Mn = 78,272 g/mol for PGC-C18) .
Q. What is the role of this compound in polymer science?
- Methodological Answer : It serves as a monomer for biodegradable polycarbonates. For example, copolymerization with lactide using stannous octoate yields materials with tunable thermal stability (Tg = 30–50°C) and hydrolytic degradation rates . Key parameters:
- Monomer ratio : A 4:1 ε-caprolactone-to-dioxanone ratio optimizes mechanical properties .
- Catalyst loading : 0.5 wt% Sn(Oct)₂ balances polymerization rate and side reactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structural data for this compound derivatives?
- Methodological Answer :
- DFT calculations : Compare experimental (X-ray) and computed bond lengths/angles (e.g., C–O = 1.43 Å vs. 1.41 Å) to validate stereoelectronic effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 25% H-bond contribution in 5-methyl derivatives) to explain crystallization trends .
- Docking studies : Predict binding affinities for biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Use benzyloxy groups to shield reactive hydroxyls during ring-opening polymerization, followed by catalytic hydrogenation for deprotection .
- Solvent selection : Anhydrous THF minimizes hydrolysis of electrophilic intermediates (e.g., chloromethyl derivatives) .
- Low-temperature kinetics : Slow addition of nucleophiles (e.g., amines) at −20°C reduces racemization in chiral derivatives .
Q. How do substituents on the dioxane ring influence biological activity?
- Methodological Answer :
- SAR studies : Methyl groups enhance lipophilicity (logP = 1.2), improving membrane permeability in antimicrobial assays (e.g., MIC = 8 µg/mL against S. aureus) .
- Metabolic stability : Electron-withdrawing groups (e.g., nitro) reduce CYP450-mediated oxidation, as shown in hepatic microsome assays (t₁/₂ > 120 mins) .
- Toxicity screening : Ames tests and zebrafish embryotoxicity models prioritize derivatives with low genotoxicity (e.g., LD₅₀ > 500 mg/kg) .
Q. What green chemistry approaches apply to this compound synthesis?
- Methodological Answer :
- Solvent-free conditions : Microwave-assisted synthesis (100 W, 80°C) reduces E-factor by 40% compared to traditional reflux .
- Biocatalysis : Lipase B (CAL-B) catalyzes transesterification with >90% enantiomeric excess in ionic liquids .
- Waste minimization : Dean-Stark traps recover >95% toluene for reuse, aligning with green metrics (PMI < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
